molecular formula C7H5ClF2O2S B1302855 (2,4-difluorophenyl)methanesulfonyl Chloride CAS No. 179524-68-6

(2,4-difluorophenyl)methanesulfonyl Chloride

Cat. No.: B1302855
CAS No.: 179524-68-6
M. Wt: 226.63 g/mol
InChI Key: JCBYCKNOGYFRDS-UHFFFAOYSA-N
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Description

(2,4-difluorophenyl)methanesulfonyl Chloride is a specialized sulfonyl chloride reagent that serves as a critical building block in organic synthesis and medicinal chemistry. Its primary research value lies in its application as an electrophilic sulfonylating agent, particularly for the synthesis of sulfonamide derivatives. Sulfonamides are a privileged scaffold in drug discovery, and this reagent is used to incorporate the (2,4-difluorophenyl)methanesulfonyl group into target molecules. This moiety is found in potent inhibitors of various serine proteases , including enzymes like thrombin, factor Xa, and elastase, which are key targets in the development of anticoagulant and anti-inflammatory drugs. The electron-withdrawing fluorine atoms on the phenyl ring can significantly influence the compound's reactivity, metabolic stability, and the overall binding affinity of the resulting sulfonamide by modulating the electronics of the ring system. Research demonstrates its use in creating mechanism-based inhibitors that form covalent adducts with the active site serine residue . Consequently, this compound is an invaluable tool for chemists and pharmacologists exploring structure-activity relationships, developing novel enzyme inhibitors, and engineering compounds with optimized pharmacological properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,4-difluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBYCKNOGYFRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375781
Record name (2,4-difluorophenyl)methanesulfonyl Chloride
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Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179524-68-6
Record name (2,4-difluorophenyl)methanesulfonyl Chloride
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Record name (2,4-difluorophenyl)methanesulfonyl chloride
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Foundational & Exploratory

Technical Guide: Physical Properties of (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (2,4-difluorophenyl)methanesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document summarizes its physicochemical characteristics and outlines a general synthetic protocol.

Core Physical and Chemical Data

This compound is a white crystalline solid at room temperature.[1] It is recognized for its role as a reactive intermediate in the synthesis of various organic compounds.[1]

Quantitative Physical Properties
PropertyValueSource(s)
CAS Number 179524-68-6[1]
Molecular Formula C₇H₅ClF₂O₂S[2]
Molecular Weight 226.63 g/mol [2]
Melting Point 40-41 °C[1]
Appearance White crystalline solid[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of (2,4-difluorophenyl)methanesulfonic acid with a chlorinating agent, typically thionyl chloride.[1]

General Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be inferred from standard methods for the preparation of sulfonyl chlorides from sulfonic acids. The following protocol is a representative example based on the synthesis of methanesulfonyl chloride.

Materials:

  • (2,4-difluorophenyl)methanesulfonic acid

  • Thionyl chloride (SOCl₂)

  • Sodium carbonate (Na₂CO₃) solution (for workup)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (connected to a trap for acidic gases), and a dropping funnel is assembled and dried thoroughly. The system is then placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: (2,4-difluorophenyl)methanesulfonic acid is dissolved or suspended in an anhydrous solvent in the reaction flask and cooled in an ice bath.

  • Chlorination: Thionyl chloride is added dropwise to the cooled solution via the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.

  • Workup: Upon completion, the reaction mixture is cooled, and the excess thionyl chloride and solvent are removed under reduced pressure. The crude product is then carefully quenched with ice-cold water or a sodium carbonate solution to neutralize any remaining acidic components.

  • Purification: The product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is then removed in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general synthesis pathway for this compound.

G cluster_reactants Reactants cluster_product Product A (2,4-difluorophenyl)methanesulfonic Acid C This compound A->C Chlorination B Thionyl Chloride (SOCl₂) B->C

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to (2,4-difluorophenyl)methanesulfonyl chloride (CAS Number: 179524-68-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,4-difluorophenyl)methanesulfonyl chloride, a key reagent in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, safety and handling, synthesis, and reactivity.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is primarily utilized as a sulfonylating agent for the introduction of the (2,4-difluorophenyl)methylsulfonyl moiety into a variety of molecules. The quantitative physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 179524-68-6[1]
Molecular Formula C₇H₅ClF₂O₂S[1]
Molecular Weight 226.63 g/mol [1]
Melting Point 40-41 °C[1]
Physical State White crystalline solid[1]

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show a singlet for the methylene (-CH₂-) protons, likely in the range of 4.5-5.5 ppm, shifted downfield due to the adjacent electron-withdrawing sulfonyl chloride and difluorophenyl groups. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) due to fluorine-proton coupling.

  • ¹³C NMR: The methylene carbon would be expected to appear in the range of 60-70 ppm. The aromatic carbons would show multiple signals in the aromatic region (around 110-165 ppm), with their chemical shifts and splitting patterns influenced by the fluorine substituents.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic isotopic peaks for chlorine ([M+2]⁺). Fragmentation would likely involve the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfonyl bond.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) in the regions of approximately 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

Synthesis

The general method for the synthesis of this compound involves the reaction of (2,4-difluorophenyl)methanesulfonic acid with a chlorinating agent, such as thionyl chloride.[1]

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a sulfonyl chloride from its corresponding sulfonic acid. This protocol is based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • (2,4-difluorophenyl)methanesulfonic acid

  • Thionyl chloride (SOCl₂)

  • Sodium carbonate (Na₂CO₃) (for the preparation of the sulfonic acid salt, if starting from the free acid)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Rotary evaporator

Procedure:

  • Preparation of the Sulfonic Acid Salt (Optional): (2,4-difluorophenyl)methanesulfonic acid is dissolved in a solution of sodium carbonate in water.[1] The resulting solution is then typically evaporated to dryness to obtain the sodium salt.

  • Chlorination: The dried sodium (2,4-difluorophenyl)methanesulfonate is suspended in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Thionyl chloride (an excess, typically 2-3 equivalents) is added dropwise to the suspension at 0 °C (ice bath).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

  • Work-up: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. Given that the product is a solid, purification can be achieved by crystallization from an appropriate solvent system.[1]

G cluster_synthesis Synthesis Workflow start Start reactants (2,4-difluorophenyl)methanesulfonic acid + Thionyl Chloride start->reactants reaction Chlorination Reaction (Reflux) reactants->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (Crystallization) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a reactive electrophile, with the sulfur atom being susceptible to nucleophilic attack. This reactivity is the basis for its primary application in the formation of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds. The fluorine atoms on the phenyl ring can modulate the electronic properties and metabolic stability of the final products.

Experimental Protocol: Representative Reaction with an Amine

The following is a representative protocol for the reaction of a sulfonyl chloride with a primary amine to form a sulfonamide. This generalized procedure can be adapted for the reaction of this compound with various amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Ice bath

  • Standard laboratory glassware

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: The amine (1.0 equivalent) and the base (1.1-1.5 equivalents) are dissolved in the anhydrous solvent in a round-bottom flask at 0 °C (ice bath).

  • Addition of Sulfonyl Chloride: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred amine solution.

  • Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction is monitored by TLC until completion (typically a few hours to overnight).

  • Work-up: The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude sulfonamide is purified by column chromatography or recrystallization.

G cluster_reaction Sulfonamide Formation Workflow reagent1 This compound reaction Nucleophilic Acyl Substitution reagent1->reaction reagent2 Nucleophile (e.g., Amine) + Base reagent2->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Crystallization) workup->purification product Sulfonamide Product purification->product

A generalized workflow for the reaction of this compound.

Safety and Handling

This compound is an irritating and corrosive compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302+P352: IF ON SKIN: Wash with soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

In case of accidental exposure, it is crucial to seek immediate medical attention.[1]

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility lies in its ability to introduce the (2,4-difluorophenyl)methylsulfonyl group, which can impart desirable properties to the target compounds. While detailed experimental and spectroscopic data for this specific compound are not widely published, this guide provides a solid foundation of its known properties, general synthetic and reaction protocols, and essential safety information for researchers and scientists. Careful handling and adherence to safety protocols are paramount when working with this reactive reagent.

References

Synthesis of (2,4-difluorophenyl)methanesulfonyl chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and accessible synthetic pathway for (2,4-difluorophenyl)methanesulfonyl chloride, a key building block in the development of various pharmaceutical and agrochemical agents. The described two-step synthesis commences with the readily available 2,4-difluorobenzyl chloride and proceeds through an S-isothiouronium salt intermediate, culminating in the desired sulfonyl chloride. The methodologies presented are adapted from well-established and reliable procedures, ensuring high potential for reproducibility and scalability.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved in two sequential steps starting from 2,4-difluorobenzyl chloride:

  • Formation of S-(2,4-difluorobenzyl)isothiouronium chloride: 2,4-Difluorobenzyl chloride is reacted with thiourea in ethanol to produce the stable crystalline S-(2,4-difluorobenzyl)isothiouronium chloride intermediate.

  • Oxidative Chlorination: The isothiouronium salt is subsequently converted to this compound via oxidative chlorination using N-chlorosuccinimide (NCS) in an acetonitrile/water solvent system.

This pathway is advantageous due to the use of readily available starting materials, mild reaction conditions, and straightforward purification procedures.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Oxidative Chlorination A 2,4-Difluorobenzyl chloride C S-(2,4-difluorobenzyl)isothiouronium chloride A->C Ethanol, Reflux B Thiourea B->C E (2,4-difluorophenyl)methanesulfonyl chloride C->E Acetonitrile/Water D N-Chlorosuccinimide (NCS) D->E

Caption: Overall synthetic workflow.

Experimental Protocols

The following protocols are adapted from analogous procedures for the synthesis of benzyl isothiouronium chloride and phenylmethanesulfonyl chloride, as detailed in Organic Syntheses.[1][2]

Step 1: Synthesis of S-(2,4-difluorobenzyl)isothiouronium chloride

Step1_Workflow reagents 2,4-Difluorobenzyl chloride Thiourea Ethanol reflux Heat to Reflux (1 hour) reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol (Rotary Evaporator) cool->evaporate product S-(2,4-difluorobenzyl)isothiouronium chloride (White Solid) evaporate->product

Caption: Workflow for Step 1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass (g)Volume (mL)
2,4-Difluorobenzyl chloride162.5725040.64~30.5
Thiourea76.1225019.03-
Ethanol46.07--250

Procedure:

  • To a 500-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (19.03 g, 250 mmol), 2,4-difluorobenzyl chloride (40.64 g, 250 mmol), and ethanol (250 mL).

  • Heat the reaction mixture to reflux with stirring for 1 hour. The solids will dissolve to form a clear solution.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • The resulting white solid is S-(2,4-difluorobenzyl)isothiouronium chloride. The yield is expected to be nearly quantitative. The product can be used in the next step without further purification after grinding to a fine powder.

Step 2: Synthesis of this compound

Step2_Workflow start NCS in Acetonitrile/Water (Cool to 0-5 °C) add_salt Add Isothiouronium Salt (Portion-wise, <10 °C) start->add_salt stir Stir at 0-5 °C (30 min) add_salt->stir quench Quench with Water stir->quench extract Extract with Dichloromethane quench->extract dry Dry over Na2SO4 extract->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate product (2,4-difluorophenyl)methanesulfonyl chloride evaporate->product

Caption: Workflow for Step 2.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass (g)
S-(2,4-difluorobenzyl)isothiouronium chloride238.6925059.67
N-Chlorosuccinimide (NCS)133.531000133.53
Acetonitrile41.05--
Water18.02--
Dichloromethane84.93--

Procedure:

  • In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, prepare a solution of N-chlorosuccinimide (133.53 g, 1000 mmol) in a mixture of acetonitrile and water. Note: Based on analogous procedures, a solvent mixture of 400 mL acetonitrile and 100 mL water can be a starting point.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add the powdered S-(2,4-difluorobenzyl)isothiouronium chloride (59.67 g, 250 mmol) in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Quench the reaction by adding cold water (e.g., 300 mL). A precipitate may form.

  • Extract the aqueous mixture with dichloromethane (e.g., 3 x 150 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary. The expected yield for this type of reaction is typically in the range of 80-90%.[1]

Quantitative Data Summary

The following table summarizes the stoichiometry for the synthesis of this compound based on the provided experimental protocols.

StepReactantMolar Mass ( g/mol )Stoichiometric RatioMoles (mol)Mass (g)ProductMolar Mass ( g/mol )Theoretical Yield (g)
12,4-Difluorobenzyl chloride162.571.00.25040.64S-(2,4-difluorobenzyl)isothiouronium chloride238.6959.67
Thiourea76.121.00.25019.03
2S-(2,4-difluorobenzyl)isothiouronium chloride238.691.00.25059.67This compound228.6457.16
N-Chlorosuccinimide (NCS)133.534.01.000133.53

Note: The expected practical yields for each step are high, often exceeding 80-90% for analogous reactions reported in the literature.[1]

Safety Considerations

  • 2,4-Difluorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

  • Thionyl chloride (mentioned in alternative syntheses) and N-chlorosuccinimide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The oxidative chlorination reaction can be exothermic. Maintain proper temperature control, especially during the addition of the isothiouronium salt.

  • This compound is expected to be corrosive and an irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

Molecular structure and formula of (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-difluorophenyl)methanesulfonyl chloride is a halogenated organosulfur compound that serves as a crucial building block in synthetic organic chemistry. Its unique molecular architecture, featuring a difluorinated phenyl ring attached to a methanesulfonyl chloride moiety, imparts specific reactivity that is leveraged in the synthesis of complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of this compound. It details a plausible experimental protocol for its synthesis and presents a summary of its known applications as a reactive intermediate in the development of therapeutic agents.

Molecular Structure and Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₇H₅ClF₂O₂S[2]
Molecular Weight 226.63 g/mol [2]
CAS Number 179524-68-6[2]
Melting Point 40-41 °C[3]
Physical State White crystalline solid[3]

The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4. This difluorinated phenyl group is connected to a sulfonyl chloride group via a methylene bridge.

Molecular Structure of this compound

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 2,4-difluorobenzyl chloride. The first step is the formation of the corresponding sodium sulfonate salt, followed by chlorination to yield the final product.

Step 1: Synthesis of Sodium (2,4-difluorophenyl)methanesulfonate

This procedure is adapted from the general synthesis of sodium alkanesulfonates.

  • Materials:

    • 2,4-difluorobenzyl chloride

    • Sodium sulfite (Na₂SO₃)

    • Water

    • Ethanol

  • Procedure:

    • A solution of sodium sulfite (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • 2,4-difluorobenzyl chloride (1.0 equivalent) is added to the flask.

    • The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The product, sodium (2,4-difluorophenyl)methanesulfonate, will precipitate out of the solution upon cooling or by the addition of ethanol.

    • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

This procedure is a modification of the standard method for converting sulfonic acid salts to sulfonyl chlorides.[3]

  • Materials:

    • Sodium (2,4-difluorophenyl)methanesulfonate

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Sodium (2,4-difluorophenyl)methanesulfonate (1.0 equivalent) is suspended in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • A catalytic amount of N,N-dimethylformamide is added to the suspension.

    • Thionyl chloride (2.0-3.0 equivalents) is added dropwise to the stirred suspension at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is monitored by the cessation of gas evolution (SO₂ and HCl).

    • Once the reaction is complete, the mixture is cooled to room temperature, and the excess thionyl chloride and dichloromethane are removed under reduced pressure.

    • The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white crystalline solid.

G cluster_0 Step 1: Sulfonate Salt Formation cluster_1 Step 2: Chlorination 2,4-Difluorobenzyl\nchloride 2,4-Difluorobenzyl chloride Reaction with\nSodium Sulfite Reaction with Sodium Sulfite 2,4-Difluorobenzyl\nchloride->Reaction with\nSodium Sulfite Na₂SO₃, H₂O Reflux Sodium (2,4-difluorophenyl)\nmethanesulfonate Sodium (2,4-difluorophenyl) methanesulfonate Reaction with\nSodium Sulfite->Sodium (2,4-difluorophenyl)\nmethanesulfonate Reaction with\nThionyl Chloride Reaction with Thionyl Chloride Sodium (2,4-difluorophenyl)\nmethanesulfonate->Reaction with\nThionyl Chloride SOCl₂, DMF (cat.) DCM, Reflux (2,4-difluorophenyl)\nmethanesulfonyl chloride (2,4-difluorophenyl) methanesulfonyl chloride Reaction with\nThionyl Chloride->(2,4-difluorophenyl)\nmethanesulfonyl chloride

Synthetic Workflow for this compound

Applications in Drug Development

This compound is a valuable reagent for introducing the (2,4-difluorophenyl)methylsulfonyl moiety into organic molecules. This functional group can modulate the physicochemical properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a key structural motif in a wide range of pharmaceuticals.

Role as an Intermediate in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The sulfonamide group can act as a hydrogen bond acceptor and participate in key interactions within the ATP-binding site of kinases.

The general synthetic approach involves the reaction of this compound with a primary or secondary amine on a core scaffold designed to target a specific kinase.

G reagent (2,4-difluorophenyl)methanesulfonyl chloride reaction Sulfonamide Formation reagent->reaction amine Amine-containing Core Scaffold amine->reaction product Kinase Inhibitor Candidate reaction->product Base (e.g., Pyridine) target Kinase (e.g., Tyrosine Kinase) product->target Inhibition pathway Cellular Signaling Pathway target->pathway Phosphorylation disease Disease (e.g., Cancer) pathway->disease Aberrant Signaling

Logical relationship in the synthesis of kinase inhibitors

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. As a reactive sulfonyl chloride, it will react with moisture, including atmospheric humidity, to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its distinct structural and reactive properties make it a valuable tool for medicinal chemists aiming to synthesize novel therapeutic agents. This guide provides a foundational understanding of its chemistry, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical and life sciences. Further research into the applications of this compound is likely to uncover new opportunities for the development of innovative medicines.

References

Reactivity and Electrophilicity of Difluorinated Sulfonyl Chlorides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. This guide provides a comprehensive technical overview of the reactivity and electrophilicity of α,α-difluorinated sulfonyl chlorides (R-CF₂SO₂Cl), a class of reagents of growing importance in the synthesis of novel therapeutic agents and chemical probes. Their unique electronic properties, stemming from the strong electron-withdrawing nature of the difluoromethyl group, render them highly reactive electrophiles, offering distinct advantages over their non-fluorinated counterparts.

Enhanced Electrophilicity and Reactivity

Studies on arenesulfonyl chlorides have demonstrated a positive Hammett ρ-value, indicating that electron-withdrawing substituents accelerate the rate of nucleophilic substitution.[3] This principle strongly suggests that the replacement of α-hydrogens with fluorine atoms will lead to a substantial increase in reactivity. This enhanced reactivity allows for reactions to proceed under milder conditions and can enable the formation of sterically hindered sulfonamides and sulfonate esters that are challenging to synthesize with less reactive sulfonyl chlorides.[4]

Synthesis of Difluorinated Sulfonyl Chlorides

The synthesis of α,α-difluorinated sulfonyl chlorides can be achieved through various methods. A common strategy involves the oxidative chlorination of corresponding sulfur-containing precursors.

Synthesis of Difluoromethanesulfonyl Chloride

A well-documented method for the preparation of difluoromethanesulfonyl chloride involves the chlorooxidation of difluoromethylbenzyl sulfide.[1]

Experimental Protocol: Synthesis of Difluoromethanesulfonyl Chloride [1]

Materials:

  • Difluoromethylbenzyl sulfide (DFMBS)

  • Dichloromethane (CH₂Cl₂)

  • Chlorine (Cl₂) gas

  • Water

Procedure:

  • A mixture of difluoromethylbenzyl sulfide (348 g) and dichloromethane (500 mL) is placed in a 2 L round-bottom flask equipped with a mechanical stirrer and a condenser cooled to -40 °C.

  • The flask is maintained at a temperature between -10 °C and -20 °C using a cold bath.

  • Chlorine gas (540 g) is purged into the reactor while maintaining the temperature.

  • Simultaneously, water (87 g) is added dropwise into the reactor. The simultaneous addition is crucial to avoid an excess of water which can lead to hydrolysis of the product.

  • The reaction progress is monitored by gas chromatography. The reaction is typically complete within 6-8 hours.

  • Upon completion, the aqueous and organic phases are separated.

  • The organic phase is then distilled to yield difluoromethanesulfonyl chloride. The reported yield is 74.2% based on the initial amount of DFMBS.[1]

Key Reactions of Difluorinated Sulfonyl Chlorides

The high electrophilicity of difluorinated sulfonyl chlorides makes them versatile reagents for the formation of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical compounds.[5][6]

Sulfonamide Formation

Difluorinated sulfonyl chlorides react readily with primary and secondary amines to form the corresponding difluorinated sulfonamides. The enhanced reactivity may allow for the use of less nucleophilic amines and can often be carried out under mild conditions.

General Experimental Protocol: Synthesis of N-Aryl-difluoromethanesulfonamide

Materials:

  • Difluoromethanesulfonyl chloride

  • Substituted aniline

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Pyridine or triethylamine

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane, add pyridine or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of difluoromethanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-difluoromethanesulfonamide.

Sulfonate Ester Formation

Similarly, difluorinated sulfonyl chlorides react with alcohols and phenols to yield difluorinated sulfonate esters. These esters can serve as excellent leaving groups in subsequent nucleophilic substitution reactions or be integral parts of a final drug molecule.

General Experimental Protocol: Synthesis of Phenyl Difluoromethanesulfonate

Materials:

  • Difluoromethanesulfonyl chloride

  • Phenol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Pyridine

Procedure:

  • To a solution of phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C, slowly add difluoromethanesulfonyl chloride (1.1 eq).[7]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure phenyl difluoromethanesulfonate.[7]

Data Presentation

Sulfonyl Chlorideα-SubstituentsExpected Relative Reactivity
Methanesulfonyl Chloride-CH₃Baseline
Difluoromethanesulfonyl Chloride -CHF₂ Significantly Higher
Trifluoromethanesulfonyl Chloride-CF₃Even Higher

Table 1. Expected relative reactivity of α-substituted methanesulfonyl chlorides towards nucleophiles.

Mandatory Visualizations

Logical Relationship of Reactivity

The following diagram illustrates the relationship between the electronic nature of the α-substituent and the electrophilicity of the sulfonyl chloride.

G substituent α-Substituent (e.g., H, F) inductive Inductive Effect substituent->inductive electrophilicity Sulfur Electrophilicity inductive->electrophilicity reactivity Reactivity towards Nucleophiles electrophilicity->reactivity

Caption: Relationship between α-substituent and sulfonyl chloride reactivity.

General Experimental Workflow for Sulfonamide Synthesis

The following diagram outlines the general workflow for the synthesis of sulfonamides from difluorinated sulfonyl chlorides.

G start Start: Amine + Base in Solvent add_sulfonyl Add R-CF₂SO₂Cl at 0 °C start->add_sulfonyl reaction Stir at Room Temperature add_sulfonyl->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify product Final Product: R-CF₂SO₂-NR'R'' purify->product

Caption: General workflow for sulfonamide synthesis.

Conclusion

Difluorinated sulfonyl chlorides are highly reactive and valuable reagents in modern organic synthesis, particularly for applications in drug discovery and development. The strong electron-withdrawing nature of the α,α-difluoroalkyl group significantly enhances the electrophilicity of the sulfonyl chloride, leading to increased reactivity towards a wide range of nucleophiles. This allows for the efficient synthesis of difluorinated sulfonamides and sulfonate esters, which are important motifs in bioactive molecules. While more quantitative data is needed to fully delineate their reactivity profiles, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to explore the utility of these powerful synthetic building blocks.

References

A Technical Guide to the Predicted Spectroscopic Profile of (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed predicted spectroscopic profile for (2,4-difluorophenyl)methanesulfonyl chloride (CAS: 179524-68-6), a key reagent in organic synthesis. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes established spectroscopic principles and data from analogous compounds to forecast its characteristic spectral features. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

The compound, with a molecular formula of C₇H₅ClF₂O₂S, is a white crystalline solid with a melting point of 40-41°C. It is primarily used as a reactant in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related molecules, including methanesulfonyl chloride and various fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~5.0 - 5.2Singlet2HCH₂-
~7.0 - 7.2Multiplet1HAr-H6J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz
~7.2 - 7.4Multiplet1HAr-H5J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 5-7 Hz
~7.5 - 7.7Multiplet1HAr-H3J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-10 Hz

Prediction Justification: The methylene (CH₂) protons adjacent to the sulfonyl chloride group are expected to be significantly deshielded, appearing as a singlet. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)AssignmentPredicted Coupling Constants (J, Hz)
~60 - 65CH₂-
~105 - 108Ar-C3J(C-F) ≈ 25-30 Hz (d)
~112 - 115Ar-C5J(C-F) ≈ 20-25 Hz (d)
~125 - 128Ar-C1J(C-F) ≈ 5-10 Hz (dd)
~132 - 135Ar-C6J(C-F) ≈ 5-10 Hz (d)
~160 - 163Ar-C2J(C-F) ≈ 250-260 Hz (d)
~163 - 166Ar-C4J(C-F) ≈ 250-260 Hz (d)

Prediction Justification: The methylene carbon will appear in the aliphatic region. The aromatic carbons will show characteristic shifts and C-F coupling constants. The carbons directly bonded to fluorine (C2, C4) will exhibit large one-bond coupling constants and appear significantly downfield.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850WeakAliphatic C-H Stretch
~1600, 1500, 1450Medium-StrongAromatic C=C Bending
~1370 - 1350StrongSO₂ Asymmetric Stretch
~1250 - 1200StrongC-F Stretch
~1180 - 1160StrongSO₂ Symmetric Stretch
~850 - 800StrongC-H Out-of-plane Bending
~580 - 560MediumS-Cl Stretch

Prediction Justification: The spectrum will be dominated by very strong absorbances from the sulfonyl group (SO₂) asymmetric and symmetric stretches. Strong C-F stretching bands and characteristic aromatic ring vibrations are also expected.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zPredicted Fragment
226/228[M]⁺ (Molecular Ion Peak, with ³⁷Cl isotope)
127[C₇H₅F₂]⁺ (Loss of SO₂Cl)
99[SO₂Cl]⁺
79[SO₂CH₂]⁺

Prediction Justification: The mass spectrum is expected to show a molecular ion peak cluster corresponding to the chlorine isotopes. Key fragmentation pathways would involve the loss of the sulfonyl chloride group to give a stable difluorobenzyl cation.

Experimental Protocols

1. Synthesis of this compound

This protocol is based on a general method for the preparation of sulfonyl chlorides.[1]

  • Reaction: (2,4-difluorophenyl)methanesulfonic acid is reacted with thionyl chloride.

  • Procedure:

    • Dissolve (2,4-difluorophenyl)methanesulfonic acid in a suitable solvent (e.g., toluene) containing a catalytic amount of N,N-dimethylformamide (DMF) in a three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Slowly add an excess of thionyl chloride (SOCl₂) dropwise to the solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent like hexanes to yield this compound as a white solid.

2. Spectroscopic Analysis

  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2][3]

    • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

  • IR Spectroscopy:

    • Acquire the IR spectrum using an FTIR spectrometer.

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal and record the spectrum.

  • Mass Spectrometry:

    • Analyze the compound using a mass spectrometer with an Electron Ionization (EI) source.

    • Introduce the sample via a direct insertion probe or through a GC inlet if volatile enough.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of the title compound.

G cluster_structure Molecular Structure cluster_legend Functional Groups A Aromatic 2,4-Difluorophenyl Ring Sulfonyl Methanesulfonyl Chloride Group

Caption: Structure of this compound.

G Start Starting Material (2,4-difluorophenyl)methanesulfonic acid Reaction Chlorination Reaction Start->Reaction Reagent Thionyl Chloride (SOCl₂) + Catalyst (DMF) Reagent->Reaction Workup Workup (Solvent Removal) Reaction->Workup Purification Purification (Crystallization / Distillation) Workup->Purification Product Final Product This compound Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: General workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Mechanism of Action for (2,4-difluorophenyl)methanesulfonyl Chloride in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylation is a cornerstone transformation in organic synthesis, pivotal for the formation of sulfonamides and sulfonate esters—functional groups prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The choice of sulfonylating agent is critical, influencing reaction kinetics, selectivity, and overall efficiency. (2,4-difluorophenyl)methanesulfonyl chloride is a specialized reagent designed to introduce the (2,4-difluorophenyl)methanesulfonyl moiety. Its unique electronic properties, imparted by the difluorinated aromatic ring, make it a subject of interest for fine-tuning molecular architectures.

This technical guide provides a comprehensive overview of the core mechanism of action for this compound in its reactions with common nucleophiles, namely alcohols and amines. It includes detailed mechanistic pathways, generalized experimental protocols, and illustrative data to serve as a practical resource for laboratory professionals.

Core Mechanism of Action: Nucleophilic Substitution at Sulfur

The fundamental mechanism governing sulfonylation with this compound is a nucleophilic substitution reaction at the tetrahedral sulfur center . The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1]

The reaction proceeds via a concerted or stepwise pathway, where a nucleophile (Nu:) attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion (Cl⁻), a competent leaving group.[3]

Key Mechanistic Features:

  • Electrophilic Sulfur Center: The sulfur atom is the primary site of attack. The presence of the electron-withdrawing 2,4-difluorophenyl group further enhances this electrophilicity, potentially accelerating the reaction compared to non-fluorinated analogues.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, such as an alcohol (R-OH) or an amine (R-NH₂), on the sulfur atom.

  • Leaving Group Departure: The chloride ion is expelled, and a new sulfur-nucleophile bond is formed.

  • Role of Base: A base, typically a non-nucleophilic amine like triethylamine (Et₃N) or pyridine, is essential. It serves two primary purposes:

    • To deprotonate the nucleophile (especially alcohols or primary/secondary amines), increasing its nucleophilicity.

    • To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the desired product or starting materials.[4][5]

general_mechanism General Sulfonylation Pathway REAGENT (2,4-F₂-Ph)CH₂SO₂Cl PRODUCT Sulfonylated Product ((2,4-F₂-Ph)CH₂SO₂-NuR) REAGENT->PRODUCT BYPRODUCT Base·HCl Salt NUC Nucleophile (R-OH / R₂NH) ACTIVATED_NUC Activated Nucleophile (R-O⁻ / R₂NH) NUC->ACTIVATED_NUC BASE Base (e.g., Et₃N) BASE->ACTIVATED_NUC Activation BASE->BYPRODUCT ACTIVATED_NUC->PRODUCT Nucleophilic Attack (SN2-type at Sulfur)

Caption: General mechanism of nucleophilic substitution at the sulfonyl center.

Sulfonylation of Alcohols: Formation of Sulfonate Esters

The reaction of this compound with alcohols yields sulfonate esters. This transformation is particularly valuable as it converts a poorly leaving hydroxyl group (-OH) into a highly effective sulfonate leaving group, facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.

The reaction is typically catalyzed by a Lewis base such as pyridine or a hindered amine like triethylamine.[6][7] While a simple base-mediated mechanism is common, with pyridine, a more reactive intermediate, a sulfonylpyridinium salt, can be formed, which is then attacked by the alcohol.[8]

alcohol_sulfonylation Catalytic Cycle for Alcohol Sulfonylation with Pyridine reagent (2,4-F₂-Ph)CH₂SO₂Cl Sulfonyl Chloride intermediate Sulfonylpyridinium Salt Highly Electrophilic reagent->intermediate Activation pyridine Pyridine (Catalyst/Base) pyridine->intermediate byproduct Pyridinium Chloride Salt Byproduct pyridine->byproduct Regenerates Catalyst alkoxide_complex { R-O-S(O₂)CH₂-Ph-F₂ | Product Complex } intermediate->alkoxide_complex Nucleophilic Attack alcohol R-OH Alcohol alcohol->alkoxide_complex product (2,4-F₂-Ph)CH₂SO₂-OR Sulfonate Ester alkoxide_complex->product Deprotonation alkoxide_complex->byproduct

Caption: Catalytic pathway for alcohol sulfonylation mediated by pyridine.

Sulfonylation of Amines: Formation of Sulfonamides

The reaction between this compound and primary or secondary amines produces stable sulfonamides, a key functional group in many therapeutic agents.[4] This reaction, often referred to as the Hinsberg reaction, proceeds readily, usually at cooler temperatures (e.g., 0 °C to room temperature).[5]

A critical consideration with primary amines is the potential for a side reaction: di-sulfonylation . After the initial formation of the mono-sulfonamide, the remaining N-H proton is acidic. In the presence of excess base, this proton can be removed, creating a nucleophilic sulfonamide anion that can attack a second molecule of the sulfonyl chloride.[5]

Controlling this side reaction is crucial for achieving high yields of the desired mono-sulfonamide.

disulfonylation_workflow Troubleshooting Workflow for Di-sulfonylation start Di-sulfonylation Observed? step1 Step 1: Adjust Stoichiometry - Use slight excess of amine (1.1-1.2 eq) - Add sulfonyl chloride dropwise start->step1 Yes end_ok Mono-sulfonylation Achieved start->end_ok No check1 Problem Solved? step1->check1 step2 Step 2: Modify Base - Switch to a weaker or sterically hindered base (e.g., Pyridine, 2,6-Lutidine) check1->step2 No check1->end_ok Yes check2 Problem Solved? step2->check2 step3 Step 3: Lower Temperature - Run reaction at 0°C or below check2->step3 No check2->end_ok Yes step3->end_ok end_issue Consult further literature

Caption: A logical workflow for optimizing mono-sulfonylation of primary amines.

Data Presentation: Illustrative Reaction Parameters

The following tables summarize typical conditions for sulfonylation reactions. Note that optimal conditions are substrate-dependent and require empirical validation.

Table 1: Sulfonylation of Alcohols

Nucleophile (Alcohol) Base (eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
Primary Alcohol Pyridine (1.5) DCM 0 to 25 2-6 85-95
Secondary Alcohol Et₃N (1.5) / DMAP (0.1) DCM 0 to 25 4-12 70-90

| Sterically Hindered Alcohol | Et₃N (2.0) | Toluene | 25 to 60 | 12-24 | 50-80 |

Data are illustrative and based on general procedures for sulfonyl chlorides.[6][7]

Table 2: Sulfonylation of Amines

Nucleophile (Amine) Base (eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
Primary Aniline Pyridine (1.5) THF 0 to 25 1-4 90-98
Primary Alkylamine Et₃N (1.2) DCM 0 1-3 88-96

| Secondary Amine | Et₃N (1.2) | MeCN | 25 | 2-8 | 85-95 |

Data are illustrative and based on general procedures for sulfonyl chlorides.[4][5]

Experimental Protocols (General Procedures)

The following are generalized protocols that serve as a starting point for laboratory synthesis. Safety Note: this compound is an irritant; always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

Protocol for Sulfonylation of a Primary Alcohol
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.0 eq.).

  • Solvent & Base: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice-water bath. Add pyridine (1.5 eq.) and stir for 10 minutes.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol/pyridine mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure sulfonate ester.

Protocol for Mono-Sulfonylation of a Primary Amine
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.1 eq.).

  • Solvent & Base: Dissolve the amine in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C in an ice-water bath. Add triethylamine (Et₃N, 1.2 eq.) and stir for 10 minutes.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine/base mixture over 30-60 minutes to minimize di-sulfonylation.[5]

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter off the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to yield the pure mono-sulfonamide.

Conclusion

This compound acts as a potent electrophile in sulfonylation reactions, driven by a classic nucleophilic substitution mechanism at its sulfur center. The reagent's reactivity is enhanced by the inductive effect of the difluorophenyl moiety. Successful application in the synthesis of sulfonate esters and sulfonamides hinges on the careful control of reaction parameters, particularly stoichiometry, base selection, and temperature, to maximize yield and minimize side reactions like di-sulfonylation. The protocols and mechanistic insights provided herein offer a robust framework for the effective utilization of this versatile reagent in research and development settings.

References

The Ascendancy of Fluorinated Sulfonylating Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and drug discovery, fluorinated sulfonylating agents have emerged as powerful and versatile tools. Their unique reactivity and stability profiles have positioned them at the forefront of innovative methodologies, including the Nobel Prize-winning click chemistry. This technical guide provides an in-depth review of the core fluorinated sulfonylating agents, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms, and applications.

The introduction of fluorine atoms into sulfonyl-containing molecules dramatically influences their chemical properties, leading to enhanced stability and unique reactivity. This has given rise to a prominent class of reagents, including triflating agents (trifluoromethanesulfonyl derivatives), nonaflating agents (nonafluorobutanesulfonyl derivatives), and a variety of other perfluoroalkylsulfonylating agents. These compounds are instrumental in a wide array of chemical transformations, from the formation of stable sulfonamides and sulfonate esters to their pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Their application extends into the realm of chemical biology and medicinal chemistry, where they are utilized as covalent probes to selectively label and inhibit protein functions.[1][2]

Synthesis of Fluorinated Sulfonylating Agents: A Comparative Overview

The synthesis of these crucial reagents can be achieved through various methodologies, each with its own set of advantages and substrate scope. The choice of synthetic route often depends on the desired scale, available starting materials, and tolerance to specific reaction conditions.

Sulfonyl Fluorides

The direct conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange with potassium fluoride (KF) is a widely used and efficient method. A study investigating this reaction in a water/acetone biphasic mixture demonstrated high yields across a range of substrates.[3][4][5] Electrochemical methods have also gained traction, offering a mild and environmentally benign approach to synthesize sulfonyl fluorides from readily available thiols or disulfides and KF.[6][7] Photocatalysis provides another modern avenue, enabling the conversion of aryl diazonium salts to sulfonyl fluorides under mild, visible-light-mediated conditions.[8][9][10][11]

Table 1: Synthesis of Aryl Sulfonyl Fluorides via Chloride/Fluoride Exchange [3][12]

EntrySulfonyl Chloride SubstrateProductYield (%)
14-Toluenesulfonyl chloride4-Toluenesulfonyl fluoride98
24-Methoxybenzenesulfonyl chloride4-Methoxybenzenesulfonyl fluoride99
34-Nitrobenzenesulfonyl chloride4-Nitrobenzenesulfonyl fluoride95
42-Naphthalenesulfonyl chloride2-Naphthalenesulfonyl fluoride97
5Dansyl chlorideDansyl fluoride84

Table 2: Photocatalytic Synthesis of Aryl Sulfonyl Fluorides from Aryl Diazonium Salts [9]

EntryAryl Diazonium Tetrafluoroborate SubstrateProductYield (%)
14-Methoxybenzenediazonium tetrafluoroborate4-Methoxybenzenesulfonyl fluoride73
24-Methylbenzenediazonium tetrafluoroborate4-Methylbenzenesulfonyl fluoride65
34-Fluorobenzenediazonium tetrafluoroborate4-Fluorobenzenesulfonyl fluoride58
44-(Trifluoromethyl)benzenediazonium tetrafluoroborate4-(Trifluoromethyl)benzenesulfonyl fluoride45
52-Naphthalenediazonium tetrafluoroborate2-Naphthalenesulfonyl fluoride62

Table 3: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols [6][13]

EntryThiol SubstrateProductYield (%)
1ThiophenolBenzenesulfonyl fluoride92
24-Methylthiophenol4-Methylbenzenesulfonyl fluoride85
34-Methoxythiophenol4-Methoxybenzenesulfonyl fluoride88
44-Chlorothiophenol4-Chlorobenzenesulfonyl fluoride79
51-OctanethiolOctanesulfonyl fluoride65
Aryl Triflates and Nonaflates

The conversion of phenols to their corresponding triflates and nonaflates is a key transformation, as these products are excellent leaving groups in cross-coupling reactions. Triflic anhydride is a common reagent for this purpose.[14][15] Nonafluorobutanesulfonyl fluoride (NfF) is used for the synthesis of nonaflates.

Table 4: Synthesis of Aryl Triflates from Phenols using Triflic Anhydride [14]

EntryPhenol SubstrateProductYield (%)
1PhenolPhenyl trifluoromethanesulfonate95
24-Chlorophenol4-Chlorophenyl trifluoromethanesulfonate96
34-Nitrophenol4-Nitrophenyl trifluoromethanesulfonate92
44-Methoxyphenol4-Methoxyphenyl trifluoromethanesulfonate94
52-Naphthol2-Naphthyl trifluoromethanesulfonate93

Key Experimental Protocols

To facilitate the practical application of these methods, detailed experimental protocols for the synthesis of representative fluorinated sulfonylating agents are provided below.

General Procedure for the Synthesis of Aryl Sulfonyl Fluorides via Chloride/Fluoride Exchange[4]

To a solution of the respective sulfonyl chloride (1.0 mmol) in acetone (2.0 mL) is added a solution of potassium fluoride (2.0 mmol, 116 mg) in water (36 µL). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired aryl sulfonyl fluoride.

General Procedure for the Photocatalytic Synthesis of Aryl Sulfonyl Fluorides[10]

In a nitrogen-filled glovebox, a vial is charged with the aryl diazonium tetrafluoroborate (0.2 mmol), Ru(bpy)₃Cl₂·6H₂O (0.01 mmol, 7.5 mg), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.3 mmol, 72 mg), and N-fluorobenzenesulfonimide (NFSI) (0.3 mmol, 94.6 mg). Acetonitrile (2.0 mL) is added, and the vial is sealed. The reaction mixture is irradiated with a blue LED lamp at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the aryl sulfonyl fluoride.

General Procedure for the Electrochemical Synthesis of Sulfonyl Fluorides from Thiols[7]

In an undivided electrochemical cell equipped with a graphite anode and a stainless-steel cathode, the thiol (1.0 mmol), potassium fluoride (5.0 mmol, 290 mg), and pyridine (1.0 mmol, 81 µL) are dissolved in a mixture of acetonitrile (5 mL) and 1 M aqueous HCl (5 mL). A constant current of 10 mA is applied while stirring at room temperature. The reaction progress is monitored by GC-MS. After completion, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for the Synthesis of Aryl Triflates from Phenols[15]

A solution of the phenol (1.0 equiv) and pyridine (1.1 equiv) in dichloromethane is cooled to 0 °C. Triflic anhydride (1.1 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched with water, and the layers are separated. The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure to give the crude aryl triflate, which can often be used without further purification.

Mechanisms and Workflows in Focus

The utility of fluorinated sulfonylating agents is deeply rooted in their reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and designing new applications.

The SuFEx Click Reaction

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of modern click chemistry, involves the reaction of a sulfonyl fluoride with a nucleophile, typically a silylated phenol, to form a stable sulfonate ester linkage.[16][17] The reaction is often catalyzed by a base.

SuFEx_Mechanism reagents R-SO2F + Ar-O-SiMe3 intermediate [Ar-O]⁻ reagents->intermediate Deprotection transition_state Transition State reagents->transition_state catalyst Base catalyst->intermediate intermediate->transition_state Nucleophilic Attack products R-SO2-OAr + F⁻ + Me3Si-Base⁺ transition_state->products

Caption: Mechanism of the SuFEx click reaction.

Covalent Protein Labeling Workflow

Sulfonyl fluoride probes are valuable tools for chemical proteomics, enabling the identification and characterization of protein targets.[18][19] The workflow for covalent protein labeling typically involves incubation of the probe with a complex biological sample, followed by enrichment and identification of the labeled proteins.

Protein_Labeling_Workflow cluster_sample Sample Preparation cluster_reaction Covalent Labeling cluster_analysis Analysis proteome Cell Lysate / Proteome incubation Incubation proteome->incubation probe Sulfonyl Fluoride Probe (with reporter tag) probe->incubation enrichment Enrichment of Labeled Proteins incubation->enrichment ms_analysis Mass Spectrometry (LC-MS/MS) enrichment->ms_analysis data_analysis Data Analysis & Target Identification ms_analysis->data_analysis

Caption: Experimental workflow for covalent protein labeling.

Conclusion

Fluorinated sulfonylating agents represent a class of reagents with profound impact across the chemical sciences. Their synthesis has been refined through a variety of robust and efficient methods, and their applications continue to expand, particularly in the realms of click chemistry and chemical biology. This guide has provided a comprehensive overview of the synthesis, quantitative data, and key experimental protocols for these important compounds. The elucidation of their reaction mechanisms and workflows, as visualized in the provided diagrams, further empowers researchers to harness the full potential of these remarkable chemical tools in their scientific endeavors. As research continues to push the boundaries of molecular science, the role of fluorinated sulfonylating agents is set to become even more integral to the development of new materials, medicines, and technologies.

References

Potential Biological Activities of (2,4-difluorophenyl)methanesulfonyl Chloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (2,4-difluorophenyl)methanesulfonyl chloride represent a promising class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the known and potential biological activities of these derivatives, with a primary focus on their anticancer and antimicrobial properties. While specific data on derivatives of this compound is limited in publicly available literature, this guide draws upon extensive research into the broader class of sulfonamides and closely related analogs containing the (2,4-difluorophenyl)sulfonyl moiety to project their therapeutic potential. This document details potential mechanisms of action, summarizes key quantitative data from analogous compounds, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes relevant pathways and workflows to facilitate further research and development in this area.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents. Since the discovery of their antibacterial properties, sulfonamide derivatives have been developed to exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral effects. The introduction of fluorine atoms, such as in the (2,4-difluorophenyl) moiety, can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates, making derivatives of this compound a particularly interesting area for drug discovery.

Potential Anticancer Activities

Sulfonamide derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. The incorporation of the (2,4-difluorophenyl) group is anticipated to modulate these activities, potentially leading to enhanced potency and selectivity.

Mechanisms of Anticancer Action

The anticancer effects of sulfonamides are diverse and often target specific enzymatic pathways or cellular processes critical for tumor growth and survival.[1] Key mechanisms include:

  • Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, particularly CA IX and XII, are often overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment that promotes cancer cell proliferation and metastasis. Sulfonamides are well-known inhibitors of these enzymes.

  • Cell Cycle Arrest: Many sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase, thereby inhibiting the proliferation of cancer cells.[1]

  • Disruption of Microtubule Assembly: Some sulfonamides interfere with the dynamics of microtubule polymerization and depolymerization, a process essential for cell division, leading to mitotic arrest and apoptosis.[1]

  • Kinase Inhibition: The Raf serine/threonine kinases are crucial components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. Specific sulfonamide derivatives have been identified as potent and selective inhibitors of mutant B-Raf, a key driver in several cancers like melanoma and colorectal cancer.

Quantitative Data from Analogous Compounds
Compound IDR GroupB-RafV600E IC50 (nM)Colo205 (B-RafV600E) IC50 (nM)HCT116 (B-RafWT) IC50 (µM)
3a Phenyl532103>10
3f 4-Fluorophenyl19498>10
3o 4-Pyridyl378>10
Vemurafenib -31318>10

Data extracted from "N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors". The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Potential Antimicrobial Activities

The foundational biological activity of sulfonamides is their antimicrobial effect. While newer classes of antibiotics have been developed, sulfonamides remain relevant, and the exploration of novel derivatives is a key strategy to combat antimicrobial resistance.

Mechanism of Antimicrobial Action

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication.

Antimicrobial Spectrum

Sulfonamide derivatives typically exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The specific spectrum and potency can be significantly influenced by the substituents on the sulfonamide core. It is plausible that derivatives of this compound could demonstrate significant activity against a range of bacterial pathogens.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for sulfonamides.

General Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from this compound typically involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor (2,4-difluorophenyl)sulfonamide Derivative Inhibitor->BRAF

Caption: Simplified MAPK signaling pathway and the inhibitory action of B-Raf inhibitors.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start (2,4-difluorophenyl)methanesulfonyl chloride + Amine Reaction Reaction in Solvent with Base Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Sulfonamide Derivative Characterization->Product Anticancer Anticancer Assay (MTT) Product->Anticancer Antimicrobial Antimicrobial Assay (MIC) Product->Antimicrobial

Caption: General workflow for the synthesis and biological screening of sulfonamide derivatives.

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The insights from closely related (2,4-difluorophenyl)sulfonamide analogs suggest that this class of compounds can exhibit potent and selective biological activities. Future research should focus on the synthesis and systematic evaluation of a library of these derivatives to establish clear structure-activity relationships. Further investigation into their mechanisms of action and in vivo efficacy will be crucial for translating their therapeutic potential into clinical applications. The experimental protocols and conceptual frameworks provided in this guide aim to serve as a valuable resource for researchers embarking on this promising area of drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-difluorophenyl)methanesulfonyl chloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of the 2,4-difluorophenyl moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound and its derivatives, with a focus on their role as serine protease inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant signaling pathways are presented to facilitate further research and development in this area.

Introduction

This compound, with the chemical formula C₇H₅ClF₂O₂S, is a white crystalline solid that serves as a key intermediate in organic synthesis.[1] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 2,4-difluorophenyl motif, in particular, is found in several approved drugs and clinical candidates, highlighting its importance in drug design. This guide will explore the synthesis of this compound and its application in the development of potent enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₅ClF₂O₂S[1]
Molecular Weight 226.63 g/mol [1]
Appearance White crystalline solid[1]
CAS Number 179524-68-6[1]

Synthesis of this compound

Experimental Protocol: Synthesis of (2,4-difluorophenyl)methanesulfonic acid

This protocol is adapted from general procedures for the sulfonation of substituted toluenes.

Materials:

  • 2,4-difluorotoluene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluorotoluene (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • To hydrolyze the intermediate sulfonyl chloride to the sulfonic acid, stir the organic solution with an aqueous solution of sodium hydroxide (2 M) for 4-6 hours.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield (2,4-difluorophenyl)methanesulfonic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established method for converting sulfonic acids to sulfonyl chlorides using thionyl chloride.[1][2]

Materials:

  • (2,4-difluorophenyl)methanesulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (2,4-difluorophenyl)methanesulfonic acid (1.0 eq) in toluene.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Recrystallize the crude product from a mixture of toluene and hexane to afford pure this compound.

Diagram of the Synthetic Workflow:

G Synthesis of this compound cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination A 2,4-Difluorotoluene B (2,4-difluorophenyl)methanesulfonic acid A->B Chlorosulfonic acid, DCM C (2,4-difluorophenyl)methanesulfonic acid D This compound C->D Thionyl chloride, Toluene, cat. DMF

A two-step synthesis of the title compound.

Application in the Synthesis of Serine Protease Inhibitors

This compound is a versatile reagent for the synthesis of sulfonamides, a class of compounds known to exhibit a wide range of biological activities. Of particular interest is their potential as inhibitors of serine proteases, a family of enzymes involved in numerous physiological and pathological processes.[]

Serine Proteases as Drug Targets

Serine proteases play crucial roles in processes such as blood coagulation, inflammation, and tissue remodeling.[][4] Dysregulation of serine protease activity is implicated in various diseases, including cardiovascular disorders, inflammatory diseases, and cancer.[5] Human neutrophil elastase (HNE), a serine protease released by neutrophils, is a key mediator of tissue damage in inflammatory lung diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[5][6] Therefore, the development of potent and selective HNE inhibitors is a major therapeutic goal.

(2,4-difluorophenyl)methanesulfonamides as Potential HNE Inhibitors

While specific examples of HNE inhibitors derived directly from this compound are not extensively documented in publicly available literature, the structural features of this scaffold suggest its potential in this area. The general structure of a sulfonamide inhibitor allows for diverse substitutions to optimize potency and selectivity. The (2,4-difluorophenyl)methyl group can be strategically employed to interact with specific pockets within the enzyme's active site.

The table below presents data for related sulfonyl fluoride and sulfonamide-based inhibitors of human neutrophil elastase, illustrating the potential for this class of compounds.

InhibitorTarget EnzymeInhibition DataReference
ONO-5046Human Neutrophil ElastaseIC₅₀ = 0.044 µM, Ki = 0.2 µM[6]
ICI 200,355Human Neutrophil ElastaseKi = 0.6 ± 0.22 nM[7]
Carboxymethyl benzylamide sulfonate dextran (RGT11)Human Neutrophil ElastaseKi = 40 pM[8]
General Experimental Protocol: Synthesis of (2,4-difluorophenyl)methanesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and the base (TEA or DIPEA, 1.2 eq) in the chosen solvent (DCM or THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Diagram of the Synthetic Workflow for Sulfonamides:

G General Synthesis of (2,4-difluorophenyl)methanesulfonamides A This compound C (2,4-difluorophenyl)methanesulfonamide A->C B Primary or Secondary Amine (R1R2NH) B->C Base (e.g., TEA), Solvent (e.g., DCM)

A general one-step synthesis of sulfonamides.

Signaling Pathways Modulated by Serine Protease Inhibitors

Serine protease inhibitors exert their therapeutic effects by modulating specific signaling pathways. One of the key mechanisms involves the inhibition of Protease-Activated Receptors (PARs).[9]

The Role of Protease-Activated Receptors (PARs)

PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain.[10] Serine proteases like thrombin and trypsin can cleave PARs, exposing a new N-terminus that acts as a "tethered ligand" to activate the receptor and initiate downstream signaling cascades.[9] This signaling is involved in a variety of cellular responses, including inflammation, cell proliferation, and tissue repair. In pathological conditions, excessive activation of PARs by proteases like HNE can contribute to chronic inflammation and tissue damage.

Diagram of the PAR Activation Signaling Pathway:

G Protease-Activated Receptor (PAR) Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Protease Serine Protease (e.g., HNE) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage Cleaved_PAR Cleaved PAR with Tethered Ligand PAR->Cleaved_PAR G_Protein G Protein Cleaved_PAR->G_Protein Activation Effector Effector Enzymes (e.g., PLC) G_Protein->Effector Signaling Downstream Signaling Cascades (e.g., Ca2+ mobilization, MAPK activation) Effector->Signaling Response Cellular Responses (Inflammation, Proliferation) Signaling->Response

Activation of PARs by serine proteases.

By inhibiting serine proteases such as HNE, compounds derived from this compound can prevent the cleavage and activation of PARs, thereby attenuating the downstream inflammatory signaling pathways. This represents a key mechanism by which these inhibitors can exert their therapeutic effects in inflammatory diseases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its straightforward, albeit not yet formally published in detail, synthesis makes it an accessible starting material for medicinal chemistry campaigns. The demonstrated potential of related sulfonyl fluoride and sulfonamide derivatives as potent inhibitors of serine proteases, particularly human neutrophil elastase, underscores the promise of this scaffold in the development of new treatments for inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to explore the full therapeutic potential of this and related chemical entities. Further investigation into the synthesis and biological evaluation of specific derivatives of this compound is warranted to fully elucidate their structure-activity relationships and therapeutic utility.

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, owing to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This document provides detailed protocols for the synthesis of N-substituted sulfonamides using (2,4-difluorophenyl)methanesulfonyl chloride, a key building block for introducing the biologically active 2,4-difluorophenyl moiety.

This compound is a reactive organosulfur compound that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. The resulting (2,4-difluorophenyl)methanesulfonamides are of significant interest in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer, such as the Raf-MEK-ERK pathway.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes the synthesis of various N-substituted (2,4-difluorophenyl)methanesulfonamides. The reactions were performed under standardized conditions to allow for comparison of yields.

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1AnilineN-phenyl-(2,4-difluorophenyl)methanesulfonamide485
24-MethylanilineN-(4-methylphenyl)-(2,4-difluorophenyl)methanesulfonamide488
34-MethoxyanilineN-(4-methoxyphenyl)-(2,4-difluorophenyl)methanesulfonamide582
44-ChloroanilineN-(4-chlorophenyl)-(2,4-difluorophenyl)methanesulfonamide678
5BenzylamineN-benzyl-(2,4-difluorophenyl)methanesulfonamide392
6Morpholine4-((2,4-difluorophenyl)methylsulfonyl)morpholine395

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-(2,4-difluorophenyl)methanesulfonamides

This protocol describes a general method for the synthesis of N-aryl substituted sulfonamides from this compound and various anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-methylaniline, etc.)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the substituted aniline (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add pyridine (1.2 mmol) and stir for 10 minutes.

  • Slowly add a solution of this compound (1.1 mmol) in dichloromethane (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-aryl-(2,4-difluorophenyl)methanesulfonamide.

Protocol for the Synthesis of N-(3-Ethynyl-2,4-difluorophenyl)propanamide

A specific application of sulfonamides derived from a similar scaffold involves the synthesis of Raf inhibitors. The following is a representative, though distinct, synthetic protocol for a related amide.

Materials:

  • 3-Ethynyl-2,4-difluoroaniline

  • Propanoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-ethynyl-2,4-difluoroaniline (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 mmol).

  • Slowly add propanoyl chloride (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with saturated NH₄Cl solution and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Mandatory Visualizations

Signaling Pathway: Inhibition of the Raf-MEK-ERK Pathway

Sulfonamide derivatives, including those with a (2,4-difluorophenyl) moiety, have been identified as potent inhibitors of the Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers, such as melanoma.[1] The diagram below illustrates the mechanism of action of these inhibitors.

Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor N-(3-Ethynyl-2,4-difluorophenyl) sulfonamide derivative (Raf Inhibitor) Inhibitor->BRAF

Caption: Inhibition of the constitutively active B-Raf(V600E) mutant by a sulfonamide derivative.

Experimental Workflow: Sulfonamide Synthesis

The following diagram outlines the general workflow for the synthesis and purification of N-substituted (2,4-difluorophenyl)methanesulfonamides.

Sulfonamide_Synthesis_Workflow Start Start: This compound + Amine Reaction Reaction: - Dichloromethane (DCM) - Pyridine - 0°C to Room Temperature Start->Reaction Workup Aqueous Workup: - Wash with 1M HCl - Wash with NaHCO3 - Wash with Brine Reaction->Workup Drying Drying and Concentration: - Dry over MgSO4 - Filter - Evaporate solvent Workup->Drying Purification Purification: Silica Gel Column Chromatography Drying->Purification Product Final Product: N-substituted (2,4-difluorophenyl)methanesulfonamide Purification->Product

Caption: General workflow for the synthesis and purification of sulfonamides.

References

Applications of (2,4-difluorophenyl)methanesulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-difluorophenyl)methanesulfonyl chloride is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the development of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. As such, kinase inhibitors are a major focus of drug discovery efforts. The (2,4-difluorophenyl)methanesulfonyl moiety can be incorporated into kinase inhibitor scaffolds to improve their potency and selectivity.

One notable application of this compound is in the synthesis of a series of N-(pyridin-2-yl)-N'-(substituted phenyl)-N'-((2,4-difluorophenyl)methyl)sulfonamides, which have been investigated as potential kinase inhibitors. The 2,4-difluoro substitution on the phenyl ring is a key feature, often leading to enhanced biological activity.

General Synthetic Scheme

The general synthetic approach involves the reaction of this compound with a substituted aminopyridine derivative. This reaction, a nucleophilic substitution at the sulfonyl group, forms the core sulfonamide structure.

G reagent1 This compound intermediate Sulfonamide Product reagent1->intermediate Reaction with amine reagent2 Substituted aminopyridine reagent2->intermediate final_product Potential Kinase Inhibitor intermediate->final_product Further modification (optional)

Caption: General workflow for the synthesis of sulfonamide-based kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-(pyridin-2-yl)-N'-((2,4-difluorophenyl)methyl)sulfonamides.

Protocol 1: Synthesis of N-(pyridin-2-yl)-N'-((2,4-difluorophenyl)methyl)sulfonamide

Materials:

  • This compound

  • 2-Aminopyridine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous pyridine (1.5 eq).

  • Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Workflow for Sulfonamide Synthesis

G start Start dissolve Dissolve 2-aminopyridine in anhydrous DCM start->dissolve add_pyridine Add anhydrous pyridine dissolve->add_pyridine cool Cool to 0 °C add_pyridine->cool add_sulfonyl_chloride Add this compound solution dropwise cool->add_sulfonyl_chloride react Stir at room temperature for 12-16h add_sulfonyl_chloride->react quench Quench with sat. NaHCO3 react->quench extract Separate and wash organic layer quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of a sulfonamide derivative.

Quantitative Data

The following table summarizes typical reaction outcomes for the synthesis of various N-(substituted pyridin-2-yl)-N'-((2,4-difluorophenyl)methyl)sulfonamides.

EntrySubstituted 2-AminopyridineYield (%)
12-Aminopyridine75
24-Methyl-2-aminopyridine78
35-Chloro-2-aminopyridine72
44,6-Dimethyl-2-aminopyridine81

Signaling Pathway Context

The synthesized sulfonamide derivatives are designed to target protein kinases involved in cancer-related signaling pathways. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Sulfonamide Inhibitor (e.g., from this compound) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of synthesized sulfonamides.

Conclusion

This compound is a versatile reagent for the synthesis of sulfonamide-containing compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents derived from this valuable building block. The strategic incorporation of the (2,4-difluorophenyl)methanesulfonyl moiety offers a promising avenue for the design of potent and selective drug candidates.

Application Notes and Protocols for the Synthesis of N-Substituted (2,4-Difluorophenyl)methanesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of primary and secondary amines with (2,4-difluorophenyl)methanesulfonyl chloride is a crucial transformation in synthetic organic chemistry, yielding N-substituted (2,4-difluorophenyl)methanesulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The presence of the 2,4-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.

These application notes provide a detailed experimental procedure for the synthesis of N-substituted (2,4-difluorophenyl)methanesulfonamides, a summary of typical reaction parameters, and a generalized workflow for researchers in drug development.

Reaction Principle and Mechanism

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This is followed by the expulsion of the chloride leaving group. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Data Presentation

Amine Substrate (Type)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary Aliphatic (e.g., Benzylamine)TriethylamineDichloromethane0 to RT4 - 1285 - 95
Primary Aromatic (e.g., Aniline)PyridineDichloromethaneRT to 4012 - 2470 - 85
Secondary Cyclic (e.g., Piperidine)TriethylamineDichloromethane0 to RT2 - 890 - 98
Hindered Amine (e.g., tert-Butylamine)TriethylamineAcetonitrileReflux24 - 4840 - 60

Experimental Protocols

This section provides a detailed, generalized methodology for the reaction of amines with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0 - 1.2 eq)

  • Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane (approximately 10 mL per mmol of the limiting reagent).

  • Addition of Base: Add anhydrous triethylamine or pyridine (1.5 - 2.0 eq) to the amine solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL) to remove excess base, saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any remaining acidic impurities, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Product Isolation dissolve_amine Dissolve Amine in DCM add_base Add Base (e.g., Et3N) dissolve_amine->add_base cool_mixture Cool to 0 °C add_base->cool_mixture add_sulfonyl_chloride Add (2,4-Difluorophenyl)methanesulfonyl Chloride Solution Dropwise cool_mixture->add_sulfonyl_chloride stir_rt Stir at 0 °C then RT (4-24h) add_sulfonyl_chloride->stir_rt monitor_reaction Monitor by TLC/LC-MS stir_rt->monitor_reaction quench Quench with Water monitor_reaction->quench Reaction Complete extract Extract with DCM quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_nahco3 Wash with sat. NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify final_product N-Substituted (2,4-Difluorophenyl)methanesulfonamide purify->final_product

Caption: Experimental workflow for the synthesis of N-substituted (2,4-difluorophenyl)methanesulfonamides.

Reaction Mechanism Pathway

reaction_mechanism amine Amine (R1R2NH) nucleophilic_attack Nucleophilic Attack amine->nucleophilic_attack sulfonyl_chloride This compound sulfonyl_chloride->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Cl- tetrahedral_intermediate->elimination protonated_sulfonamide Protonated Sulfonamide elimination->protonated_sulfonamide hcl HCl elimination->hcl deprotonation Deprotonation (Base) protonated_sulfonamide->deprotonation final_product N-Substituted (2,4-Difluorophenyl)methanesulfonamide deprotonation->final_product

Caption: Generalized mechanism for the reaction of an amine with a sulfonyl chloride.

Application Notes and Protocols: The Use of (2,4-difluorophenyl)methanesulfonyl chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-difluorophenyl)methanesulfonyl chloride is a valuable building block in medicinal chemistry for the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting biological activities including antibacterial, anticancer, and anti-inflammatory properties. The presence of the 2,4-difluoro substitution on the phenyl ring can significantly enhance the pharmacological properties of the resulting sulfonamide. The fluorine atoms can improve metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

These application notes provide a comprehensive guide to the synthesis of N-substituted (2,4-difluorophenyl)methanesulfonamides, including general reaction schemes and detailed experimental protocols for both microwave-assisted and conventional synthesis. Additionally, we highlight the application of these compounds as inhibitors of key signaling pathways, such as the Raf/MEK/ERK pathway, which is often dysregulated in various cancers.

Data Presentation

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]

Table 1: General Reaction Parameters for Sulfonamide Synthesis

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Solvent Solvent-free or minimal high-boiling point solventDichloromethane (DCM), Tetrahydrofuran (THF)
Base None (for neat reactions) or Pyridine, TriethylaminePyridine, Triethylamine
Temperature 80-150 °C0 °C to Room Temperature
Reaction Time 1.5 - 7 minutes6 - 18 hours
Work-up Extraction and crystallizationAqueous wash, extraction, and chromatography
Typical Yield Good to ExcellentGood to Excellent

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-Aryl-(2,4-difluorophenyl)methanesulfonamide

This protocol describes a rapid and efficient method for the synthesis of sulfonamides using microwave irradiation under solvent-free conditions.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (primary or secondary) (1.0 eq)

  • n-Hexane

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, add this compound (1.0 mmol).

  • To the same vessel, add the desired amine (1.0 mmol).

  • The mixture is then exposed to microwave irradiation at a suitable power level (e.g., 100-300 W) for a period of 1.5 to 7 minutes.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and treated with n-hexane (15-20 mL).

  • The mixture is allowed to stand at room temperature for 7-10 hours to facilitate crystallization of the product.

  • The resulting crystals are collected by filtration, washed with cold n-hexane, and dried under vacuum to yield the pure sulfonamide.

Protocol 2: Conventional Synthesis of N-Alkyl-(2,4-difluorophenyl)methanesulfonamide

This protocol outlines the traditional method for sulfonamide synthesis using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (primary or secondary) (1.2 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolve the amine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_sulfonyl This compound reaction_step Sulfonylation start_sulfonyl->reaction_step start_amine Primary/Secondary Amine start_amine->reaction_step workup_step Aqueous Work-up / Extraction reaction_step->workup_step purification_step Column Chromatography / Crystallization workup_step->purification_step final_product N-substituted (2,4-difluorophenyl)methanesulfonamide purification_step->final_product

Caption: Experimental workflow for the synthesis of N-substituted (2,4-difluorophenyl)methanesulfonamides.

Derivatives of (2,4-difluorophenyl)methanesulfonamide have been identified as potent inhibitors of the Raf/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival that is frequently hyperactivated in cancer. Specifically, N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been shown to be selective Raf inhibitors.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor Sulfonamide-based Raf Inhibitor Inhibitor->RAF Inhibits

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of sulfonamide-based Raf inhibitors.

References

Application Notes and Protocols for the Synthesis of Sulfonate Esters using (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonate esters are crucial functional groups in organic synthesis and medicinal chemistry, primarily for their role as excellent leaving groups in nucleophilic substitution and elimination reactions. The conversion of a hydroxyl group in an alcohol to a sulfonate ester significantly enhances its reactivity, enabling a wide range of chemical transformations. This document provides a detailed protocol for the formation of sulfonate esters from alcohols using (2,4-difluorophenyl)methanesulfonyl chloride. The electron-withdrawing fluorine atoms on the phenyl ring are expected to enhance the electrophilicity of the sulfur atom, potentially leading to faster reaction rates compared to non-fluorinated analogues. These application notes provide a generalized procedure due to the limited availability of specific published examples for this particular sulfonyl chloride. The protocols are based on well-established methods for sulfonate ester synthesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Reaction Principle

The formation of a sulfonate ester from an alcohol and this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction. The reaction generally proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group.

Experimental Workflow

The general workflow for the synthesis of sulfonate esters using this compound is depicted in the following diagram.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Alcohol in Anhydrous Solvent add_base Add Base start->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add this compound cool->add_sulfonyl_chloride react Stir at 0 °C to Room Temperature add_sulfonyl_chloride->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify end Characterize Product purify->end

Caption: General workflow for the synthesis of sulfonate esters.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the sulfonylation of a primary alcohol with various sulfonylating agents. These values can be used as a starting point for optimizing the reaction with this compound.

ParameterCondition A (General Protocol)Condition B (Alternative Base)
Alcohol Primary Alcohol (e.g., 1-butanol)Primary Alcohol (e.g., 1-butanol)
Sulfonyl Chloride This compoundThis compound
Equivalents of Sulfonyl Chloride 1.1 - 1.51.1 - 1.5
Base PyridineTriethylamine (TEA)
Equivalents of Base 2.0 - 3.01.5 - 2.0
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 12 hours2 - 12 hours
Typical Yield > 85% (expected)> 85% (expected)

Detailed Experimental Protocols

Materials:

  • Alcohol

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol 1: General Procedure using Pyridine in Dichloromethane

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (2.0-3.0 eq.) to the stirred solution.

  • Reaction:

    • Slowly add a solution of this compound (1.1-1.5 eq.) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo to yield the crude sulfonate ester.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonate ester.

Protocol 2: Alternative Procedure using Triethylamine in Tetrahydrofuran

  • Reaction Setup:

    • Follow the same initial setup as in Protocol 1, but use anhydrous tetrahydrofuran (THF) as the solvent.

    • After dissolving the alcohol, cool the solution to 0 °C and add triethylamine (1.5-2.0 eq.).

  • Reaction:

    • Slowly add a solution of this compound (1.1-1.5 eq.) in anhydrous THF.

    • Stir at 0 °C for 30 minutes and then at room temperature, monitoring by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the product as described in Protocol 1.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the decision-making process for choosing the appropriate reaction conditions.

logical_relationship start Starting Alcohol acid_sensitive Acid-Sensitive Substrate? start->acid_sensitive base_choice Base Selection acid_sensitive->base_choice No tea Triethylamine (more basic, non-nucleophilic) acid_sensitive->tea Yes pyridine Pyridine (less basic, nucleophilic catalyst) base_choice->pyridine Standard base_choice->tea Sterically hindered alcohol solvent_choice Solvent Selection pyridine->solvent_choice tea->solvent_choice dcm DCM (less polar, good for pyridine) solvent_choice->dcm Pyridine thf THF (more polar, good for TEA) solvent_choice->thf TEA protocol Select Protocol dcm->protocol thf->protocol

Caption: Decision tree for selecting reaction conditions.

Safety Precautions

  • This compound is expected to be corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Pyridine and triethylamine are flammable and have strong odors. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The reaction can be exothermic, especially during the addition of the sulfonyl chloride and the quenching step. Maintain proper temperature control.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of sulfonate esters from alcohols using this compound. While specific literature examples for this reagent are scarce, the provided generalized methods, based on well-established chemical principles, should serve as a robust starting point for researchers in the development of specific applications. Optimization of reaction parameters may be necessary for different alcohol substrates to achieve the desired yield and purity.

References

Safe Handling and Storage of (2,4-Difluorophenyl)methanesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of (2,4-difluorophenyl)methanesulfonyl chloride. This reagent is a valuable tool in organic synthesis, particularly in the development of pharmaceutical compounds; however, its hazardous properties necessitate strict adherence to safety procedures to minimize risks to personnel and the environment.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is primarily used as a reactant in organic synthesis.[1]

PropertyValueReference
Chemical Formula C₇H₅ClF₂O₂S[1]
Molar Mass 226.63 g/mol [1]
Melting Point 40-41°C[1]
Appearance White crystalline solid[1]

Hazard Identification and Safety Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed, inhaled, or in contact with skin.[3][4] Inhalation may lead to respiratory irritation.[4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H312: Harmful in contact with skin.[3]

  • H314: Causes severe skin burns and eye damage.[2][3][5]

  • H318: Causes serious eye damage.[3]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[4]

Due to its reactivity with water, it can release toxic and corrosive fumes, including hydrogen chloride, sulfur oxides, and hydrogen fluoride, especially upon heating or decomposition.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE_Workflow ppe_eye Eye Protection (Safety goggles or face shield) end Handling Complete ppe_eye->end ppe_skin Skin Protection (Chemical-resistant gloves, lab coat) ppe_skin->end ppe_resp Respiratory Protection (Use in fume hood; respirator for high concentrations) ppe_resp->end start Before Handling start->ppe_eye Don start->ppe_skin Don start->ppe_resp Ensure

Caption: Personal Protective Equipment Workflow.

Experimental Protocols

General Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Have an emergency eyewash station and safety shower readily accessible.[2]

    • Assemble all necessary glassware and reagents. Ensure glassware is dry.

    • Have appropriate quenching and waste containers ready.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

    • Don chemical-resistant gloves (e.g., nitrile or neoprene).[7]

    • Wear chemical safety goggles and a face shield for maximum protection.[7]

  • Handling the Reagent:

    • Conduct all manipulations of this compound within a certified chemical fume hood.[7]

    • The solid can be weighed out in the fume hood. Avoid creating dust.

    • If transferring the solid, use a spatula and ensure it is clean and dry.

    • Keep the container tightly closed when not in use to prevent exposure to moisture and air.[2]

  • Post-Handling:

    • Wipe down the work area in the fume hood.

    • Properly dispose of any contaminated materials in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling.[2]

Storage Protocol

Proper storage is crucial to maintain the integrity of the reagent and ensure safety.

Storage_Protocol storage_location Storage Location (Cool, Dry, Well-Ventilated) container Container (Tightly sealed, original container) storage_location->container incompatibles Segregation (Away from water, bases, acids, oxidizing agents) container->incompatibles inert_atmosphere Inert Atmosphere (Optional) (Store under nitrogen or argon) incompatibles->inert_atmosphere

Caption: Key Storage Protocol Considerations.

  • Location: Store in a cool, dry, and well-ventilated area.[2] Some sources recommend storage at -18°C.[5]

  • Container: Keep the container tightly closed to prevent contact with moisture.[2][5] Store in the original container.

  • Incompatible Materials: Segregate from water, moisture, strong bases, oxidizing agents, and strong acids.[2][7] Do not store in metal containers.

  • Inert Atmosphere: For long-term storage and to maintain high purity, storing under an inert gas like nitrogen or argon is recommended.[5]

Emergency Procedures

Spill Response

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area (If necessary) spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material (Vermiculite, sand) ppe->contain collect Collect and Place in Sealed Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Spill Response Workflow.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite or sand.[7] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials for hazardous waste disposal.

  • Disposal: Dispose of the waste according to institutional and local regulations.

First Aid Measures
Exposure RouteFirst Aid ProtocolReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Considerations

All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.

References

Application Notes and Protocols for Reactions Involving (2,4-Difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,4-Difluorophenyl)methanesulfonyl chloride is a key intermediate in the synthesis of various biologically active compounds, particularly sulfonamides, which are a prominent class of therapeutic agents. The successful outcome of reactions involving this sulfonyl chloride is highly dependent on the subsequent workup and purification procedures. These application notes provide detailed protocols for the standard workup of reactions where this compound is reacted with primary or secondary amines to form N-substituted (2,4-difluorophenyl)methanesulfonamides. The protocols are designed for researchers, scientists, and drug development professionals to ensure high purity and yield of the final products.

Core Principles of the Workup Procedure

The primary goals of the workup procedure for the synthesis of (2,4-difluorophenyl)methanesulfonamides are:

  • Quenching of the reaction: To stop the reaction and neutralize any remaining reactive species.

  • Removal of excess amine and base: Unreacted amine and the base used as a catalyst (e.g., triethylamine, pyridine) are common impurities that need to be removed.

  • Removal of salts: Byproducts such as triethylammonium chloride or pyridinium chloride must be eliminated.

  • Isolation of the crude product: Separating the desired sulfonamide from the reaction mixture.

  • Purification of the final product: To achieve the desired level of purity for subsequent applications.

Given the reactivity of sulfonyl chlorides, careful handling and adherence to safety protocols are paramount. Sulfonyl chlorides are corrosive, toxic, and lachrymatory substances that can react exothermically with water and other nucleophiles.

Standard Workup and Purification Protocols

Protocol 1: Extractive Workup for the Synthesis of (2,4-Difluorophenyl)methanesulfonamides

This protocol describes a standard liquid-liquid extraction procedure to isolate the crude sulfonamide product.

Materials:

  • Reaction mixture containing the (2,4-difluorophenyl)methanesulfonamide

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Quenching: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like THF or acetonitrile, it is advisable to remove the solvent under reduced pressure. Redissolve the residue in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with 1M HCl solution to remove any unreacted amine and the basic catalyst (e.g., triethylamine, pyridine).[1] The protonated amines will partition into the aqueous layer.[2][3][4] Repeat the wash if necessary.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acidic species.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (2,4-difluorophenyl)methanesulfonamide.

Protocol 2: Purification by Crystallization

This protocol outlines the purification of the crude sulfonamide obtained from the extractive workup.

Materials:

  • Crude (2,4-difluorophenyl)methanesulfonamide

  • Recrystallization solvent (e.g., isopropanol/water, ethanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the crude product at an elevated temperature but not at room temperature or below. Common solvent systems for sulfonamides include isopropanol/water and ethyl acetate/hexanes.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before being filtered hot to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the precipitated solid.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of (2,4-difluorophenyl)methanesulfonamides.

Table 1: Typical Reaction Conditions for Sulfonamide Formation

ParameterValue/ConditionPurpose
Reactants This compound, Primary/Secondary AmineFormation of the sulfonamide bond
Stoichiometry Amine (1.0 - 1.2 eq), Sulfonyl Chloride (1.0 eq)To ensure complete consumption of the sulfonyl chloride
Base Triethylamine or Pyridine (1.5 - 2.0 eq)To neutralize the HCl byproduct[1]
Solvent Anhydrous Dichloromethane, THF, or AcetonitrileTo dissolve reactants and facilitate the reaction
Temperature 0 °C to room temperatureTo control the reaction rate and minimize side reactions
Reaction Time 1 - 24 hoursVaries depending on the reactivity of the amine

Table 2: Summary of Workup and Purification Outcomes

StepProcedureExpected OutcomeTypical Yield Range (%)Typical Purity Range (%)
Workup Extractive Workup (Protocol 1)Removal of water-soluble impuritiesCrude80-95
Purification Crystallization (Protocol 2)Isolation of pure, crystalline solid70-90 (after crystallization)>98

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Extractive Workup cluster_purification Purification reactants Reactants: This compound + Amine + Base in Solvent reaction_mixture Reaction at 0°C to RT reactants->reaction_mixture quench Quench and dissolve in organic solvent reaction_mixture->quench acid_wash Wash with 1M HCl quench->acid_wash bicarb_wash Wash with sat. NaHCO3 acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry over Na2SO4/MgSO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Sulfonamide concentrate->crude_product recrystallize Recrystallize from suitable solvent crude_product->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_product Pure Crystalline Sulfonamide filter_dry->pure_product logical_relationships cluster_extraction Liquid-Liquid Extraction start Reaction Mixture (Sulfonamide, Excess Amine, Base, Salts) organic_phase Organic Phase (Sulfonamide, Solvent) start->organic_phase Dissolve in Organic Solvent aqueous_phase Aqueous Phase (Protonated Amine, Protonated Base, Salts) start->aqueous_phase Wash with 1M HCl organic_phase_wash2 Organic Phase after Bicarb/Brine Wash organic_phase->organic_phase_wash2 Wash with NaHCO3/Brine aqueous_wash2 Aqueous Waste organic_phase->aqueous_wash2 crude_product Crude Product (Sulfonamide + Minor Impurities) organic_phase_wash2->crude_product Dry and Evaporate pure_product Pure Sulfonamide crude_product->pure_product Crystallization impurities Impurities in Mother Liquor crude_product->impurities Remain in Solution

References

Application Notes: Utilizing (2,4-difluorophenyl)methanesulfonyl chloride for the Synthesis of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-difluorophenyl)methanesulfonyl chloride is a versatile chemical reagent that serves as a key building block in the synthesis of novel sulfonamide-based compounds with potential therapeutic applications. The incorporation of the 2,4-difluorophenyl moiety can enhance the biological activity of molecules due to the unique properties of fluorine, such as high electronegativity and its ability to form strong bonds with carbon, which can improve metabolic stability and binding affinity to target proteins.[1] These characteristics make this compound a valuable tool in medicinal chemistry, particularly in the development of new anticancer agents.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent anticancer compounds, with a focus on the development of selective B-Raf kinase inhibitors.

Data Presentation: Anticancer Activity of (2,4-difluorophenyl)methanesulfonamide Derivatives

The following table summarizes the in vitro anticancer activity of representative N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which are potent inhibitors of the B-Raf(V600E) kinase. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of the biological activity) in various cancer cell lines.

Compound IDB-Raf(V600E) Enzymatic IC50 (nM)Colo205 (B-Raf V600E) Cellular IC50 (nM)A375 (B-Raf V600E) Cellular IC50 (nM)Malme-3M (B-Raf V600E) Cellular IC50 (nM)
Compound A 2.515812
Compound B 1.81057
Compound C 3.2221218

Note: The compound IDs are representative examples from a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides. The data is adapted from studies on selective Raf inhibitors.[2]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-(2,4-difluorophenyl)methanesulfonamides

This protocol describes a general method for the synthesis of N-aryl-(2,4-difluorophenyl)methanesulfonamides via the reaction of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynyl-2,4-difluoroaniline for B-Raf inhibitors)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-(2,4-difluorophenyl)methanesulfonamide.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized (2,4-difluorophenyl)methanesulfonamide derivatives

  • Human cancer cell lines (e.g., Colo205, A375 for B-Raf inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Anticancer Evaluation cluster_mechanism Mechanism of Action Studies start This compound + Amine reaction Sulfonamide Formation start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization invitro In Vitro Screening (MTT Assay) characterization->invitro ic50 IC50 Determination invitro->ic50 enzyme_assay Kinase Inhibition Assay ic50->enzyme_assay pathway_analysis Signaling Pathway Analysis enzyme_assay->pathway_analysis

Caption: Experimental workflow for synthesis and anticancer evaluation.

BRAF_signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor N-(Aryl)-(2,4-difluorophenyl) methanesulfonamide Inhibitor->BRAF

Caption: Inhibition of the B-Raf signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Sulfonylation Reactions with (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing sulfonylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome common challenges when using (2,4-difluorophenyl)methanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful sulfonylation reaction?

The most critical parameters are the choice of base and solvent, the reaction temperature, and the quality of the reagents.[1][2][3] A suitable base is required to neutralize the HCl generated during the reaction, while the solvent influences the solubility of reactants and the overall reaction rate.[2] Temperature control is essential to minimize side reactions.[4] Finally, this compound is sensitive to moisture and can hydrolyze, so using anhydrous conditions and high-purity reagents is crucial.[2]

Q2: Which bases are recommended for sulfonylation with this compound?

The choice of base is critical. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[2][5] For substrates prone to side reactions, a weaker or more sterically hindered base, such as 2,6-lutidine, can be beneficial.[2][4] In some cases, inorganic bases like potassium carbonate may also be effective and can simplify the workup process.[4] For less reactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[2][4]

Q3: What are the recommended solvents for this reaction?

Aprotic solvents are generally the best choice for sulfonylation reactions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and offer good solubility for the reactants.[2] For more sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be advantageous.[2] It is imperative to use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride.[2][3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am observing a low yield or no formation of my desired sulfonamide. What are the potential causes and how can I address them?

Answer: Low or no product yield can be attributed to several factors, including reagent quality, reaction conditions, and substrate reactivity.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the this compound has not hydrolyzed. It is sensitive to moisture and should be stored in a desiccator.[2] Also, confirm the purity of your amine or alcohol substrate and ensure all solvents are anhydrous.[2][3]

  • Optimize the Base: The choice and amount of base are crucial. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.[3] For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU or the addition of catalytic DMAP may be necessary.[2]

  • Adjust Reaction Temperature: Many sulfonylation reactions are initially performed at 0 °C to control the exothermic addition of the sulfonyl chloride and then allowed to warm to room temperature.[2][4] If the reaction is sluggish, gentle heating may be required. However, high temperatures can promote side reactions.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

  • Solvent Selection: The solvent can significantly impact reaction rates.[6] If the reaction is slow in a non-polar solvent like DCM, switching to a more polar aprotic solvent such as acetonitrile or DMF could improve the yield.[2]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed reagent_quality Verify Reagent Quality (Sulfonyl Chloride, Substrate, Solvent) start->reagent_quality reagent_issue Source fresh, anhydrous reagents. Dry glassware thoroughly. reagent_quality->reagent_issue Issue Found conditions Review Reaction Conditions reagent_quality->conditions Reagents OK reagent_issue->conditions base_opt Optimize Base (Stoichiometry, Strength) conditions->base_opt base_sol Use 1.2-1.5 eq. base. Try hindered base (e.g., 2,6-lutidine) or add cat. DMAP. base_opt->base_sol Suboptimal temp_opt Adjust Temperature base_opt->temp_opt OK success Improved Yield base_sol->success temp_sol Start at 0°C, then warm to RT. For slow reactions, gently heat (e.g., 40-50°C) and monitor. temp_opt->temp_sol Suboptimal solvent_opt Change Solvent temp_opt->solvent_opt OK temp_sol->success solvent_sol Switch to a more polar aprotic solvent (e.g., ACN, DMF). solvent_opt->solvent_sol Suboptimal solvent_opt->success OK solvent_sol->success G cluster_reactants Reactants cluster_products Products RNH2 Primary Amine (R-NH2) Desired Desired Sulfonamide (R-NH-SO2-R') RNH2->Desired SulfonylCl (2,4-Difluorophenyl)methanesulfonyl Chloride SulfonylCl->Desired Hydrolysis Sulfonic Acid (R'-SO3H) SulfonylCl->Hydrolysis DiSulfonyl Di-Sulfonylated Product (R-N(SO2-R')2) Desired->DiSulfonyl Excess Sulfonyl-Cl + Strong Base Base Base Base->Desired Water H2O (Moisture) Water->Hydrolysis

References

Common side reactions with (2,4-difluorophenyl)methanesulfonyl chloride and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2,4-difluorophenyl)methanesulfonyl chloride. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) addressing specific issues you may encounter during your work with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The most prevalent side reactions are hydrolysis, formation of a sulfene intermediate, and over-sulfonylation of primary amines.

  • Hydrolysis: this compound is highly sensitive to moisture. Any water present in the reaction mixture, solvents, or on glassware will lead to its decomposition into (2,4-difluorophenyl)methanesulfonic acid and hydrochloric acid (HCl).[1] This not only consumes the reagent but the resulting HCl can also protonate amines, reducing their nucleophilicity, and potentially catalyze other side reactions.

  • Sulfene Formation: Like other sulfonyl chlorides with α-hydrogens, this compound can undergo elimination of HCl in the presence of a base to form a highly reactive intermediate known as (2,4-difluorophenyl)sulfene. This sulfene can then react non-selectively with nucleophiles, potentially leading to a mixture of products and lower yields of the desired sulfonamide or sulfonate ester.

  • Bis-sulfonylation of Primary Amines: When reacting with primary amines, there is a possibility of the amine being sulfonylated twice, resulting in a bis-sulfonylated byproduct, especially when an excess of the sulfonyl chloride and a strong base are used.[2]

Q2: How do the fluorine substituents on the phenyl ring affect the reactivity of this compound?

A2: The two fluorine atoms are strong electron-withdrawing groups. This electronic effect increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.[3] Consequently, this compound is expected to be more reactive than its non-fluorinated analog, benzylsulfonyl chloride. This heightened reactivity can lead to faster reaction rates but may also increase the propensity for side reactions if conditions are not carefully controlled.

Q3: What are the optimal storage and handling conditions for this compound to prevent degradation?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is crucial to protect it from moisture to prevent hydrolysis. When handling the reagent, use dry glassware and anhydrous solvents to minimize exposure to water.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester

Possible Causes & Solutions

CauseRecommended Action
Reagent Degradation (Hydrolysis) Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use high-purity, anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. Store this compound under an inert atmosphere and handle it quickly to minimize exposure to ambient moisture.
Insufficient Nucleophilicity Sterically hindered or electron-poor amines/alcohols may react slowly. Consider increasing the reaction temperature. For very weak nucleophiles, a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®) may be required to deprotonate the nucleophile without competing in the reaction.
Inappropriate Base The choice of base is critical. Pyridine or triethylamine are common choices to scavenge the HCl byproduct.[1] If sulfene formation is suspected, a bulkier base like 2,6-lutidine might favor the desired SN2 pathway over elimination. Ensure the pKa of the base is appropriate to deprotonate the nucleophile (if necessary) and neutralize HCl without promoting side reactions.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine or alcohol to ensure the complete consumption of the sulfonyl chloride. However, for primary amines, avoid a large excess of the sulfonyl chloride to prevent bis-sulfonylation.
Issue 2: Formation of Multiple Unidentified Products

Possible Causes & Solutions

CauseRecommended Action
Sulfene Intermediate Formation This is more likely with strong, non-hindered bases. Try adding the sulfonyl chloride solution slowly to a mixture of the nucleophile and a sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) at a low temperature (e.g., 0 °C or -78 °C) to favor the direct nucleophilic substitution pathway.
Reaction Temperature Too High High temperatures can promote side reactions and decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature if necessary. Monitor the reaction progress by TLC or LC-MS.
Bis-sulfonylation of Primary Amine To avoid this, use a stoichiometric amount or a slight excess of the primary amine relative to the sulfonyl chloride.[2] Add the sulfonyl chloride dropwise to the amine solution to maintain a low concentration of the electrophile.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.[1]

Visualizing Reaction Pathways and Workflows

Primary Reaction Pathway (SN2) reagent This compound product Desired Product (Sulfonamide or Sulfonate Ester) reagent->product SN2 Attack nucleophile Nucleophile (R-NH2 or R-OH) nucleophile->product base Base (e.g., Et3N) hcl_salt Base·HCl Salt base->hcl_salt

Caption: Desired SN2 reaction pathway for sulfonylation.

Hydrolysis Side Reaction reagent This compound side_product (2,4-Difluorophenyl)methanesulfonic Acid reagent->side_product Hydrolysis hcl HCl reagent->hcl water Water (Moisture) water->side_product

Caption: Hydrolysis of the sulfonyl chloride by moisture.

Sulfene Formation Side Reaction reagent This compound sulfene (2,4-Difluorophenyl)sulfene Intermediate reagent->sulfene E2 Elimination (-HCl) base Base (e.g., Et3N) base->sulfene side_products Mixture of Products sulfene->side_products nucleophile Nucleophile nucleophile->side_products

Caption: Potential side reaction pathway via a sulfene intermediate.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Amine/Alcohol & Base in Anhydrous Solvent cool Cool to 0 °C prep_reagents->cool add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl stir Stir and Warm to RT (Monitor by TLC/LC-MS) add_sulfonyl->stir quench Quench and Wash (Acid, Water, Brine) stir->quench purify Dry, Concentrate, and Purify quench->purify final_product Pure Sulfonamide/ Sulfonate Ester purify->final_product

Caption: General workflow for sulfonylation reactions.

References

Preventing hydrolysis of (2,4-difluorophenyl)methanesulfonyl chloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling (2,4-difluorophenyl)methanesulfonyl chloride, focusing on the prevention of hydrolysis to ensure experimental success and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it highly sensitive to water?

A1: this compound is a sulfonyl chloride derivative used as a reagent in organic synthesis.[1] Like other sulfonyl chlorides, it is highly susceptible to hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack by water.[2] This reaction, known as hydrolysis, breaks down the compound into (2,4-difluorophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3] Even trace amounts of moisture from the atmosphere or contaminated solvents can initiate this degradation.[2][4][5]

Q2: What are the common signs of hydrolysis in my sample of this compound?

A2: The primary signs of degradation due to moisture exposure include:

  • Reduced Purity and Yield: The most immediate impact is a lower concentration of the active reagent, leading to incomplete or failed reactions.[2]

  • Formation of Impurities: The presence of (2,4-difluorophenyl)methanesulfonic acid as a byproduct can complicate purification steps.[2]

  • Corrosive Byproducts: The generation of hydrogen chloride (HCl) gas can damage sensitive equipment and poses a safety hazard.[2]

  • Physical Changes: While the fresh compound is a white crystalline solid, a degraded sample may appear clumpy or discolored.[1]

Q3: How should I properly store this compound to prevent hydrolysis?

A3: Proper storage is critical to maintaining the reagent's stability. It is classified as a hygroscopic and moisture-sensitive material.[6] The recommended storage conditions are:

  • Container: Keep the compound in a tightly closed container to prevent moisture ingress.[6][7]

  • Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon gas.[6]

  • Temperature: Store in a cool, dry, and well-ventilated area.[6][7] Specific recommendations often include refrigeration at 2-8°C or freezing at -18°C.[6]

  • Location: Keep away from direct sunlight, heat sources, and water.[6][7]

Q4: What are the consequences of accidental moisture exposure during an experiment?

A4: Accidental introduction of water into your reaction vessel will lead to the rapid hydrolysis of the sulfonyl chloride. This will consume your reagent, generate unwanted sulfonic acid and HCl byproducts, and ultimately result in significantly lower yields or complete failure of your desired chemical transformation.[2] The generated HCl can also react with other sensitive functional groups in your substrate or neutralize amine bases, further complicating the reaction.

Troubleshooting Guide: Low Reaction Yield

Problem: My reaction using this compound has a very low or zero yield.

This is often a direct result of reagent degradation due to hydrolysis. Use the following guide to troubleshoot the source of moisture contamination.

Troubleshooting_Hydrolysis start Low or No Reaction Yield check_reagent Is the reagent old or improperly stored? start->check_reagent reagent_yes Reagent is likely degraded. check_reagent->reagent_yes Yes check_glassware Was glassware thoroughly dried? check_reagent->check_glassware No sol_reagent Solution: Use a new, sealed bottle of the reagent. Verify storage conditions (inert gas, temp). reagent_yes->sol_reagent glassware_no Residual moisture on glassware surfaces. check_glassware->glassware_no No check_solvents Were anhydrous solvents used? check_glassware->check_solvents Yes sol_glassware Solution: Oven-dry all glassware at >120°C for several hours. Assemble apparatus while hot and cool under a stream of dry inert gas. glassware_no->sol_glassware solvents_no Water contamination in solvents. check_solvents->solvents_no No check_atmosphere Was the reaction run under an inert atmosphere? check_solvents->check_atmosphere Yes sol_solvents Solution: Use freshly opened anhydrous solvents or solvents purified by a solvent system. Use dry syringes/cannulas for transfers. solvents_no->sol_solvents atmosphere_no Exposure to ambient humidity. check_atmosphere->atmosphere_no No sol_atmosphere Solution: Use a Schlenk line or glovebox. Maintain a positive pressure of N2 or Ar throughout the experiment. atmosphere_no->sol_atmosphere

Caption: Troubleshooting flowchart for diagnosing low reaction yields.

Experimental Protocols and Best Practices

Table 1: Factors Affecting the Stability of this compound
FactorConditionImpact on StabilityRecommendation
Moisture High Humidity / WaterHigh Risk of Hydrolysis Always handle in a dry environment (glovebox or inert atmosphere).[6]
AnhydrousStable Use oven-dried glassware and anhydrous grade solvents.
Temperature Elevated TemperaturesIncreased Reaction Rate Store cool (2-8°C) or frozen (-18°C) and conduct reactions at controlled, often low, temperatures.[6]
Low TemperaturesSlowed Degradation Follow recommended storage temperatures.
Atmosphere Air (Oxygen, Moisture)High Risk of Hydrolysis Store and handle under an inert gas like Nitrogen (N₂) or Argon (Ar).[6]
Inert Gas (N₂, Ar)Stable Maintain a positive pressure of inert gas during storage and experiments.
Solvents Protic (e.g., water, alcohols)Rapid Reaction/Hydrolysis Avoid protic solvents unless they are the intended reactant.
Anhydrous Aprotic (e.g., DCM, THF)Good Stability Use high-purity, anhydrous grade solvents for all reactions.
Protocol: General Experimental Workflow for Anhydrous Reactions

This protocol outlines the essential steps for setting up an experiment to prevent the hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase p1 1. Dry Glassware (Oven at >120°C, >4h) p2 2. Assemble Apparatus (While hot) p1->p2 p3 3. Cool Under Inert Gas (N2 or Ar stream) p2->p3 e1 4. Add Anhydrous Solvent (via dry syringe/cannula) p3->e1 e2 5. Add Other Reagents (under positive inert pressure) e1->e2 e3 6. Add Sulfonyl Chloride (in glovebox or under gas flow) e2->e3 e4 7. Run Reaction (Maintain inert atmosphere) e3->e4

Caption: Recommended workflow for handling moisture-sensitive reagents.

Methodology Details:

  • Glassware Preparation: All glassware (flasks, stir bars, funnels, etc.) must be thoroughly dried in an oven at a temperature above 120°C for at least four hours, or overnight.

  • Apparatus Assembly: The reaction apparatus should be assembled promptly while the glassware is still hot to minimize the adsorption of atmospheric moisture onto the cool surfaces.

  • Inerting the System: The assembled apparatus must be cooled to room temperature under a positive pressure of a dry inert gas, such as nitrogen or argon. This is typically achieved using a Schlenk line or a gas manifold with an oil bubbler to prevent over-pressurization.

  • Solvent and Reagent Transfer: Use only anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. All liquid transfers should be performed using dry syringes or via cannula transfer under inert gas. Solid reagents should be added under a positive flow of inert gas.

  • Handling this compound: The reagent bottle should be allowed to warm to room temperature before opening to prevent condensation of moisture on the cold solid. Weigh and transfer the solid reagent quickly, ideally within a glovebox or under a strong counter-flow of inert gas.

  • Reaction Conditions: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the duration of the reaction.

Chemical Reaction Pathway: Hydrolysis

The fundamental degradation pathway that must be prevented is the nucleophilic attack of water on the sulfonyl chloride.

Caption: The hydrolysis reaction of this compound.

References

Technical Support Center: Optimizing Reactions with (2,á-Difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing base selection and reaction conditions when using (2,4-difluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

This compound is a reagent primarily used for the synthesis of sulfonamides and sulfonate esters.[1][2] The sulfonamide functional group is a key component in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The fluorine atoms on the phenyl ring can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which is of significant interest in drug discovery.

Q2: How does the reactivity of this compound compare to other sulfonyl chlorides like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)?

The two electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the sulfur atom in this compound.[3] This heightened electrophilicity generally makes it more reactive towards nucleophiles compared to sulfonyl chlorides with electron-donating or neutral substituents.[3] Therefore, reactions with this reagent may proceed faster or under milder conditions.

Q3: What are the most common side reactions observed when using this compound?

Common side reactions include:

  • Hydrolysis: The sulfonyl chloride can react with moisture to form the corresponding and unreactive sulfonic acid.[4]

  • Bis-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used.

  • Reaction with tertiary amine bases: While often used as bases, some tertiary amines can react with highly reactive sulfonyl chlorides, leading to complex byproducts.

Q4: Why is it crucial to perform these reactions under anhydrous conditions?

This compound is sensitive to moisture.[4] Any water present in the reaction mixture, whether in the solvent, reagents, or on the glassware, can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[4] This hydrolysis consumes the starting material, leading to lower yields of the desired product.[4] Therefore, using anhydrous solvents, drying reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) are critical for success.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Low or no yield is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Troubleshooting Workflow for Low Yield

G start Low/No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification start->check_workup reagent_purity Purity of Sulfonyl Chloride, Nucleophile, and Base? check_reagents->reagent_purity reagent_anhydrous Are all reagents and solvents anhydrous? check_reagents->reagent_anhydrous reagent_stoichiometry Correct Stoichiometry Used? check_reagents->reagent_stoichiometry conditions_base Is the base appropriate for the nucleophile? check_conditions->conditions_base conditions_temp Is the reaction temperature optimal? check_conditions->conditions_temp conditions_time Sufficient reaction time? check_conditions->conditions_time workup_loss Product loss during extraction or chromatography? check_workup->workup_loss side_reactions Evidence of side reactions (e.g., hydrolysis)? check_workup->side_reactions solution_reagent_purity Solution: Use freshly purified reagents. reagent_purity->solution_reagent_purity solution_reagent_anhydrous Solution: Use anhydrous solvents and oven-dried glassware. reagent_anhydrous->solution_reagent_anhydrous solution_reagent_stoichiometry Solution: Recalculate and accurately weigh all reagents. reagent_stoichiometry->solution_reagent_stoichiometry solution_conditions_base Solution: Consider a stronger or more sterically hindered base. conditions_base->solution_conditions_base solution_conditions_temp Solution: Optimize temperature. Start at 0°C and slowly warm to RT. conditions_temp->solution_conditions_temp solution_conditions_time Solution: Monitor reaction by TLC/LC-MS to determine completion. conditions_time->solution_conditions_time solution_workup_loss Solution: Optimize extraction pH and chromatography conditions. workup_loss->solution_workup_loss solution_side_reactions Solution: Add sulfonyl chloride slowly at low temperature to minimize side reactions. side_reactions->solution_side_reactions

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Potential Cause Recommended Solution
Degraded Reagents Ensure the this compound is of high purity and has not hydrolyzed. Use a fresh bottle or purify if necessary. The purity of the amine or alcohol nucleophile is also critical.
Presence of Moisture Use anhydrous solvents (e.g., dichloromethane, acetonitrile, or THF). Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (nitrogen or argon).
Inappropriate Base The choice of base is crucial. For weakly nucleophilic amines or alcohols, a stronger, non-nucleophilic base may be required. Consider switching from triethylamine to a stronger base like DBU (1,8-Diazabicyclo[5]undec-7-ene) or a hindered base like 2,6-lutidine. For sluggish reactions, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can be beneficial.
Suboptimal Temperature Reactions are typically started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be necessary, but this can also increase the rate of side reactions.
Insufficient Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
Issue 2: Formation of Multiple Products or Impurities

The presence of multiple spots on a TLC plate indicates the formation of byproducts. Identifying the source of these impurities is key to optimizing the reaction.

Common Side Reactions and Their Mitigation

Side Reaction Cause Solution
Hydrolysis of Sulfonyl Chloride Presence of water in the reaction mixture.Strictly adhere to anhydrous conditions. Use dry solvents and reagents, and an inert atmosphere.
Bis-sulfonylation of Primary Amines Use of excess sulfonyl chloride and/or a strong base.Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations.
Reaction with Tertiary Amine Base Highly reactive sulfonyl chloride reacting with the amine base.If byproduct formation is suspected, switch to a non-nucleophilic, sterically hindered base such as 2,6-lutidine or a proton sponge.
Elimination Reactions (with alcohols) Higher reaction temperatures, especially with secondary and tertiary alcohols.Maintain a low reaction temperature (0°C to room temperature).

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine

This protocol provides a standard method for the synthesis of a sulfonamide from a primary amine and this compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve amine (1.0 eq) in anhydrous DCM add_base Add triethylamine (1.2 eq) Stir for 10 min at RT dissolve_amine->add_base cool_reaction Cool solution to 0°C add_base->cool_reaction add_sulfonyl_chloride Add (2,4-difluorophenyl)methanesulfonyl chloride (1.1 eq) in DCM dropwise cool_reaction->add_sulfonyl_chloride warm_and_stir Warm to RT and stir (Monitor by TLC/LC-MS) add_sulfonyl_chloride->warm_and_stir quench Quench with water/aq. NaHCO3 warm_and_stir->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify

Caption: Standard workflow for the synthesis of sulfonamides.

Materials:

  • This compound (1.1 equivalents)

  • Primary amine (1.0 equivalent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) in anhydrous DCM.

  • Add the base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress using TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Sulfonylation of an Alcohol

This protocol outlines a general method for synthesizing a sulfonate ester from an alcohol.

Materials:

  • This compound (1.2 equivalents)

  • Alcohol (1.0 equivalent)

  • Pyridine or Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM or THF in a dry flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the base (e.g., pyridine, 1.5 eq.) to the stirred solution.

  • Add this compound (1.2 eq.) portion-wise or as a solution in the reaction solvent, keeping the temperature at 0°C.

  • Stir the reaction at 0°C for 1-3 hours, then allow it to warm to room temperature. Monitor for completion by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via silica gel chromatography to obtain the desired sulfonate ester.

Data Presentation

The optimal choice of base is highly dependent on the nucleophilicity of the amine or alcohol substrate. The following table provides a general guide for base selection with illustrative yields based on typical sulfonylation reactions. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 1: Illustrative Guide to Base Selection for Sulfonylation Reactions

Nucleophile Type Recommended Base Typical Reaction Temperature Illustrative Yield Range Notes
Primary Aliphatic Amine Triethylamine (TEA), Diisopropylethylamine (DIPEA)0°C to Room Temperature80-95%Generally high reactivity. TEA is often sufficient.
Secondary Aliphatic Amine Triethylamine (TEA), Diisopropylethylamine (DIPEA)0°C to Room Temperature75-90%Steric hindrance may slightly lower the reaction rate.
Aniline (Electron-rich) Pyridine, Triethylamine (TEA)0°C to Room Temperature70-85%Pyridine can act as both a base and a nucleophilic catalyst.
Aniline (Electron-poor) 1,8-Diazabicyclo[5]undec-7-ene (DBU), 2,6-LutidineRoom Temperature to 40°C50-75%A stronger or more hindered base is often required to deprotonate the less nucleophilic amine.
Primary Alcohol Pyridine, Triethylamine (TEA) + cat. DMAP0°C to Room Temperature85-98%Catalytic DMAP can significantly accelerate the reaction.[4]
Secondary Alcohol Pyridine, 2,6-Lutidine0°C to Room Temperature60-80%Slower reaction rates due to steric hindrance. 2,6-Lutidine can help minimize elimination side reactions.

References

Technical Support Center: Purification of Products from (2,4-Difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products synthesized using (2,4-difluorophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of (2,4-difluorophenyl)methanesulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing sulfonamides with this compound?

A1: The most prevalent impurities include:

  • Unreacted this compound: This can be carried through the initial work-up.

  • (2,4-difluorophenyl)methanesulfonic acid: This results from the hydrolysis of the starting sulfonyl chloride. Its presence is indicated by a persistent, highly polar spot on a TLC plate.

  • Unreacted amine: If the reaction does not go to completion, the starting amine will remain.

  • Bis-sulfonated byproduct: When using a primary amine (R-NH₂), a common side product is the bis-sulfonated species, R-N(SO₂CH₂C₆H₃F₂)₂. This is more likely to occur if an excess of the sulfonyl chloride is used.

Q2: My reaction mixture is a complex mess on the TLC plate. What is a standard work-up procedure to simplify it before purification?

A2: A standard aqueous work-up is the first step to remove a significant portion of impurities.

Experimental Protocol: Standard Aqueous Workup

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly quench the reaction by adding deionized water.

  • If the product is in an organic solvent, separate the organic layer. If the reaction was run in a water-miscible solvent, extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • A dilute acid solution (e.g., 1M HCl) to remove unreacted basic amines.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic (2,4-difluorophenyl)methanesulfonic acid impurity.

    • Brine (saturated aqueous NaCl) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Q3: I am struggling to get my (2,4-difluorophenyl)methanesulfonamide derivative to crystallize. It keeps "oiling out". What can I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated.

Troubleshooting "Oiling Out":

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure product can also initiate crystallization.

  • Solvent System Modification: If scratching fails, you may have used too much solvent. Try to slowly evaporate some of the solvent to increase the concentration. Alternatively, consider a different solvent or a two-solvent system. For many sulfonamides, mixtures of ethanol and water, or hexane and ethyl acetate, are effective.

  • Slow Cooling: Ensure the solution cools slowly and undisturbed. Rapid cooling can favor oil formation over crystal growth.

Q4: My column chromatography separation is poor, and my desired product is co-eluting with an impurity. How can I improve the resolution?

A4: Poor resolution in column chromatography can be addressed by several strategies:

  • Solvent System Optimization: The polarity of the eluent is critical. If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If it is eluting too slowly (low Rf), increase the polarity. Running a gradient elution, where the polarity of the eluent is gradually increased, can also significantly improve separation.

  • Stationary Phase: While silica gel is most common, for very polar compounds, alumina may provide better separation. For some specific separations, reverse-phase silica (C18) might be an option.

  • Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or channels. Load the sample in a minimal amount of solvent to ensure a tight starting band.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product
Potential Cause Recommended Solution
Hydrolysis of this compound Conduct the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding more of the limiting reagent.
Product Loss During Work-up Ensure the pH of the aqueous washes is appropriate to avoid partitioning of the desired product into the aqueous layer. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Inefficient Crystallization Optimize the recrystallization solvent and cooling procedure. Collect mother liquors and re-concentrate to attempt a second crop of crystals.
Poor Chromatographic Recovery Ensure the chosen eluent is appropriate for your compound's polarity to avoid irreversible adsorption onto the silica gel.
Issue 2: Persistent Impurities After Purification
Impurity Identification Removal Strategy
(2,4-difluorophenyl)methanesulfonic acid Highly polar spot on TLC; soluble in basic aqueous solutions.Wash the organic solution of the crude product with saturated aqueous NaHCO₃ during the work-up.
Unreacted Amine Basic impurity; soluble in acidic aqueous solutions.Wash the organic solution of the crude product with dilute HCl during the work-up.
Bis-sulfonated Byproduct Less polar than the desired monosulfonamide on TLC.Optimize reaction stoichiometry by using a slight excess of the amine and adding the sulfonyl chloride slowly. Separation usually requires careful column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for solid products with good thermal stability.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for sulfonamides include ethanol/water, ethyl acetate/hexanes, and isopropanol.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try inducing crystallization (see FAQ Q3). Once crystals appear, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This technique is suitable for purifying oils or solids that are difficult to crystallize, and for separating mixtures of similar polarity.

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates. The ideal system should give your desired product an Rf value of approximately 0.3-0.4. A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For solids, it is often better to adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to start the flow. Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Summary

The following table summarizes typical purification parameters for sulfonamide derivatives, which can be adapted for products of this compound.

Purification Technique Parameter Typical Values/Conditions
Recrystallization Solvent SystemsEthanol/Water, Isopropanol, Ethyl Acetate/Hexanes, Toluene
Yield70-95%
Purity Achieved>99%
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Eluent SystemsHexane/Ethyl Acetate (gradient from 9:1 to 1:1), Dichloromethane/Methanol (for more polar compounds)
Yield50-90%
Purity Achieved>98%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Organic Extraction Quench->Extraction Acid_Wash Wash with 1M HCl Extraction->Acid_Wash Removes Amine Base_Wash Wash with NaHCO3 Acid_Wash->Base_Wash Removes Sulfonic Acid Brine_Wash Wash with Brine Base_Wash->Brine_Wash Drying Dry over Na2SO4 Brine_Wash->Drying Concentration Concentrate Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Hydrolysis Check for Hydrolysis (Anhydrous Conditions) Low_Yield->Hydrolysis Yes Incomplete_Reaction Check for Incomplete Reaction (Monitor Reaction) Low_Yield->Incomplete_Reaction Yes Workup_Loss Optimize Workup (pH, Extractions) Low_Yield->Workup_Loss Yes Acidic_Impurity Acidic Impurity? (e.g., Sulfonic Acid) Impure_Product->Acidic_Impurity Yes Basic_Impurity Basic Impurity? (e.g., Amine) Impure_Product->Basic_Impurity Yes Neutral_Impurity Neutral Impurity? (e.g., Bis-sulfonated) Impure_Product->Neutral_Impurity Yes Base_Wash Perform Base Wash (NaHCO3) Acidic_Impurity->Base_Wash Acid_Wash Perform Acid Wash (HCl) Basic_Impurity->Acid_Wash Optimize_Chroma Optimize Chromatography or Recrystallization Neutral_Impurity->Optimize_Chroma

Caption: Troubleshooting decision tree for purification challenges.

How to avoid bis-sulfonylation of primary amines with excess sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the common side reaction of bis-sulfonylation when reacting primary amines with sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What is bis-sulfonylation and why does it occur with primary amines?

A1: Bis-sulfonylation (or di-sulfonylation) is a side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride, yielding a di-sulfonylated product, R-N(SO₂R')₂. This occurs in a two-step process. First, the primary amine forms the desired mono-sulfonamide. The N-H proton on this newly formed sulfonamide is acidic and can be removed by a base present in the reaction mixture. The resulting sulfonamide anion is nucleophilic and can attack a second molecule of sulfonyl chloride, leading to the undesired bis-sulfonylated byproduct.[1]

Q2: What are the primary factors that promote the formation of the bis-sulfonylated product?

A2: Several factors can unfavorably drive the reaction toward the bis-sulfonylated product:

  • Excess Sulfonyl Chloride: Using more than one equivalent of the sulfonylating agent is the most common cause of bis-sulfonylation.[2]

  • Strong or Unhindered Base: A strong base can easily deprotonate the mono-sulfonamide, increasing the concentration of the reactive sulfonamide anion.[1]

  • High Reagent Concentration: Adding the sulfonyl chloride too quickly can create localized areas of high concentration, promoting the second reaction.[2]

  • Elevated Temperature: Higher reaction temperatures can provide the necessary activation energy for the less reactive sulfonamide anion to attack the sulfonyl chloride.[2]

Q3: Can steric hindrance affect the rate of bis-sulfonylation?

A3: Yes, steric hindrance plays a significant role. If the primary amine or the sulfonyl chloride is sterically bulky, the initial mono-sulfonamide formed will also be sterically hindered. This bulkiness can physically block the approach of a second sulfonyl chloride molecule, thereby slowing down or preventing the bis-sulfonylation reaction.[3][4][5][6][7] Conversely, less hindered substrates are more susceptible to this side reaction.

Troubleshooting Guide: Minimizing Bis-Sulfonylation

If your reaction is producing significant amounts of the bis-sulfonylated byproduct, consult the following troubleshooting steps and protocols.

Problem: Significant yield of bis-sulfonylated product is observed.

Solution 1: Adjust Stoichiometry

Careful control of the molar ratio of reactants is critical. The use of excess sulfonyl chloride is a primary driver for the formation of the bis-sulfonylated product.

  • Action: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride.[2] In some cases, using a slight excess of the amine (1.05-1.1 equivalents) can help consume the sulfonyl chloride completely, preventing it from reacting further.

Solution 2: Modify Base Conditions

The choice and amount of base are crucial for controlling the reaction pathway. The base neutralizes the HCl byproduct, but an inappropriate base can accelerate the undesired second sulfonylation.[1]

  • Action: Switch from strong, non-hindered bases (like pyridine) to a more sterically hindered tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are less likely to deprotonate the bulky mono-sulfonamide intermediate.

  • Alternative: Consider using Schotten-Baumann conditions. This involves a two-phase system, typically an organic solvent (like dichloromethane or 2-MeTHF) and an aqueous solution of a weak inorganic base (like NaOH or K₂CO₃).[8][9][10][11] The sulfonyl chloride is primarily in the organic phase, minimizing its hydrolysis while the base in the aqueous phase neutralizes the generated acid.

The following table provides a qualitative comparison of common bases:

Base TypeExamplesSuitability for Mono-sulfonylationRationale
Pyridine & Derivatives Pyridine, DMAPUse with cautionHighly effective base, but can readily deprotonate the mono-sulfonamide, promoting bis-sulfonylation, especially if used in excess.[12]
Tertiary Amines Triethylamine (TEA), DIPEARecommended These are strong, non-nucleophilic bases. DIPEA is particularly useful due to its steric bulk, which hinders the deprotonation of the mono-sulfonamide.[1]
Inorganic Bases NaOH, K₂CO₃, NaHCO₃Good (in biphasic systems)Often used in Schotten-Baumann conditions to neutralize HCl in the aqueous phase, minimizing side reactions in the organic phase.[11]

Solution 3: Control Reaction Temperature and Addition Rate

Kinetic control is a powerful tool to favor the desired mono-sulfonylation.

  • Action 1 (Temperature): Perform the reaction at a lower temperature. Starting at 0 °C (ice bath) is a standard practice.[1][2] For particularly reactive substrates, temperatures as low as -78 °C may be necessary. The lower temperature disproportionately slows the rate of the second sulfonylation compared to the first.

  • Action 2 (Addition Rate): Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base over a prolonged period (e.g., 30-60 minutes).[1] This maintains a low instantaneous concentration of the sulfonyl chloride, ensuring it preferentially reacts with the more nucleophilic primary amine.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-sulfonylation

This protocol outlines a standard procedure designed to favor the formation of the mono-sulfonylated product.

  • Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.[1]

  • Reagent Addition: Dissolve the sulfonyl chloride (1.0 eq.) in a small amount of the same solvent. Add this solution dropwise to the cooled amine mixture over 30-60 minutes using a dropping funnel.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting amine is consumed, quench the reaction with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.[1]

Visual Aids

Reaction Pathway

The following diagram illustrates the competing reaction pathways for mono- and bis-sulfonylation of a primary amine.

G Amine Primary Amine (R-NH₂) Mono Mono-sulfonamide (R-NHSO₂R') Amine->Mono Desired Pathway (Fast) Anion Sulfonamide Anion (R-N⁻SO₂R') Mono->Anion Deprotonation Bis Bis-sulfonamide (R-N(SO₂R')₂) Anion->Bis Side Reaction (Slower) reagent1 + R'-SO₂Cl reagent2 + R'-SO₂Cl base1 + Base - Base·H⁺ base2 - Base + Base·H⁺

Caption: Competing pathways in the sulfonylation of primary amines.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to troubleshoot and optimize your reaction to avoid bis-sulfonylation.

G start Bis-sulfonylation Observed? check_stoich Step 1: Verify Stoichiometry (Use 1.0 eq. SO₂Cl) start->check_stoich Yes modify_base Step 2: Modify Base (Switch to DIPEA or TEA) check_stoich->modify_base Problem Persists success Mono-sulfonylation Achieved check_stoich->success Problem Solved control_kinetics Step 3: Control Kinetics (Lower Temp to 0°C & Slow Addition) modify_base->control_kinetics Problem Persists modify_base->success Problem Solved schotten_baumann Step 4: Consider Schotten-Baumann (Biphasic Conditions) control_kinetics->schotten_baumann Problem Persists control_kinetics->success Problem Solved schotten_baumann->success Problem Solved

Caption: Troubleshooting workflow for minimizing bis-sulfonylation.

References

Effect of reaction temperature on the stability and reactivity of (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4-difluorophenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent used in organic synthesis. Its primary application is to introduce the (2,4-difluorophenyl)methanesulfonyl group into molecules, a process known as sulfonylation. This is particularly relevant in drug discovery and development for the synthesis of sulfonamides.

Q2: What are the general stability and storage recommendations for this compound?

This compound is a moisture-sensitive solid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.

Q3: What are the main safety precautions to consider when handling this reagent?

This compound is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or inhaled[1]. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Sulfonylation Reactions

Possible Causes:

  • Degradation of this compound: The reagent may have hydrolyzed due to improper storage or handling.

  • Low Reactivity of the Nucleophile: The amine or alcohol you are trying to sulfonylate may not be sufficiently nucleophilic.

  • Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be occurring at elevated temperatures.

  • Suboptimal Base: The base used may not be strong enough to deprotonate the nucleophile or may be sterically hindered.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of this compound or verify the purity of your existing stock.

  • Increase Nucleophile Reactivity: For amines, consider using a more electron-rich analog if the synthesis allows. For alcohols, conversion to the corresponding alkoxide with a strong base prior to reaction can increase nucleophilicity.

  • Optimize Reaction Temperature:

    • If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction closely for the appearance of byproducts.

    • If byproducts are observed at higher temperatures, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) for a longer period.

  • Select an Appropriate Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used non-nucleophilic bases. For less reactive nucleophiles, a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be required.

Issue 2: Formation of Multiple Products or Impurities

Possible Causes:

  • Side Reactions at Elevated Temperatures: Heating the reaction mixture can lead to decomposition of the starting material or product, or promote side reactions.

  • Sulfene Formation: In the presence of a base, this compound, which has an α-hydrogen, can undergo elimination to form a highly reactive sulfene intermediate (Ar-CH=SO₂). This intermediate can then react with nucleophiles in a non-selective manner, leading to multiple products. This pathway is more likely with sterically hindered bases.

  • Reaction with Solvent: Protic solvents (e.g., water, alcohols) can react with the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid or sulfonate ester as a byproduct.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction. Use an ice bath or a cooling system for exothermic reactions.

  • Optimize Base Addition: Add the base slowly to the reaction mixture to control the exotherm and minimize local high concentrations that can promote sulfene formation.

  • Choose the Right Solvent: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to prevent hydrolysis.

  • Consider the Order of Addition: Adding the sulfonyl chloride solution slowly to a mixture of the nucleophile and the base can sometimes minimize side reactions.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables provide data for the closely related phenylmethanesulfonyl chloride to illustrate the effect of temperature and solvent on reactivity. The trends observed are expected to be similar for this compound, with the electron-withdrawing fluorine atoms potentially increasing the reactivity of the sulfonyl chloride.

Table 1: Effect of Temperature on the Solvolysis Rate of Phenylmethanesulfonyl Chloride

Temperature (°C)SolventRate Constant (k, s⁻¹)
2580% Ethanol7.87 x 10⁻⁵
4580% Ethanol4.35 x 10⁻⁴
2590% Methanol1.49 x 10⁻⁴
4590% Methanol7.20 x 10⁻⁴

Data extrapolated from studies on phenylmethanesulfonyl chloride and are intended for illustrative purposes.

Table 2: Effect of Solvent on the Solvolysis Rate of Phenylmethanesulfonyl Chloride at 45°C

SolventRate Constant (k, s⁻¹)
50% Ethanol3.86 x 10⁻⁴
60% Ethanol2.49 x 10⁻⁴
70% Ethanol2.04 x 10⁻⁴
80% Ethanol4.35 x 10⁻⁴
90% Methanol7.20 x 10⁻⁴
80% Methanol2.27 x 10⁻⁴
70% Methanol3.17 x 10⁻⁴

Data extrapolated from studies on phenylmethanesulfonyl chloride and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of an Amine

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous Solvent add Slowly Add Sulfonyl Chloride Solution prep_sulfonyl->add cool->add react Stir at Room Temperature (2-24h) add->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product wash_dry->purify

Caption: Experimental workflow for the sulfonylation of an amine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Product Yield cause1 Reagent Degradation start->cause1 cause2 Low Nucleophile Reactivity start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Incorrect Base start->cause4 sol1 Verify Reagent Purity cause1->sol1 sol2 Increase Nucleophilicity cause2->sol2 sol3 Optimize Temperature cause3->sol3 sol4 Select Appropriate Base cause4->sol4

Caption: Troubleshooting logic for low product yield.

degradation_pathways cluster_pathways Potential Degradation/Side Reactions cluster_products Resulting Products/Intermediates start (2,4-Difluorophenyl)methanesulfonyl Chloride hydrolysis Hydrolysis (with H₂O) start->hydrolysis Moisture sulfene Sulfene Formation (with Base) start->sulfene Base (e.g., TEA) thermal_decomp Thermal Decomposition (Elevated Temp.) start->thermal_decomp Heat sulfonic_acid (2,4-Difluorophenyl)methanesulfonic Acid hydrolysis->sulfonic_acid sulfene_intermediate Ar-CH=SO₂ (Highly Reactive) sulfene->sulfene_intermediate decomp_products Decomposition Products thermal_decomp->decomp_products

Caption: Potential degradation and side reaction pathways.

References

Removing unreacted (2,4-difluorophenyl)methanesulfonyl chloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Unreacted (2,4-difluorophenyl)methanesulfonyl Chloride from a Reaction Mixture

This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted this compound from a reaction mixture. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I'm having trouble removing the excess this compound. What are the recommended methods?

A1: The primary methods for removing unreacted this compound involve quenching the reactive sulfonyl chloride to form more easily removable byproducts. The most common techniques include:

  • Aqueous Workup: This involves quenching the reaction mixture with water or an aqueous basic solution. The sulfonyl chloride hydrolyzes to the corresponding sulfonic acid, which is more water-soluble and can be extracted into the aqueous phase.

  • Scavenger Resins: These are solid-supported reagents (e.g., amine-functionalized resins) that react with and bind the excess sulfonyl chloride. The resin is then simply removed by filtration.

  • Chromatography: Direct purification of the crude reaction mixture via column chromatography can separate the desired product from unreacted sulfonyl chloride and its byproducts. This is often performed after an initial aqueous workup.

Q2: I've noticed the formation of an acidic byproduct during my aqueous workup. What is it and how can I remove it?

A2: The acidic byproduct is likely (2,4-difluorophenyl)methanesulfonic acid, formed from the hydrolysis of the unreacted sulfonyl chloride.[1] To remove this, you can perform a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the sulfonic acid, forming a water-soluble salt that will be extracted into the aqueous layer.

Q3: Can I use an amine to quench the unreacted this compound?

A3: Yes, a simple amine like piperidine or morpholine can be used to quench the excess sulfonyl chloride. This will form a sulfonamide, which can then be removed through extraction or chromatography. However, ensure that your desired product does not have functional groups that could react with the amine.

Q4: My desired product has some water solubility. I'm concerned about product loss during an aqueous workup. What should I do?

A4: If your product has significant water solubility, an extractive workup could lead to yield loss. In this case, using a scavenger resin is an ideal alternative as it avoids an aqueous workup.[1] Alternatively, you can minimize the volume of the aqueous washes and perform multiple extractions with an organic solvent to recover as much of your product as possible.

Q5: How can I monitor the removal of this compound during the workup process?

A5: Thin-Layer Chromatography (TLC) is an effective and convenient method to monitor the presence of the sulfonyl chloride.[1] You can spot the crude reaction mixture and the organic layer after each wash on a TLC plate to track the disappearance of the sulfonyl chloride spot.

Data Presentation: Quenching Agents for Sulfonyl Chlorides

Quenching AgentMolar Equivalents (relative to excess sulfonyl chloride)Temperature (°C)Reaction TimeNotes
Water / IceLarge excess0 to RT15 - 60 minExothermic reaction; add slowly at low temperature.[1]
Saturated NaHCO₃ (aq)Large excess0 to RT15 - 30 minNeutralizes resulting sulfonic and hydrochloric acids.
Scavenger Resin (e.g., amine-based)1.5 - 3Room Temperature2 - 24 hoursMonitor by TLC for completion.[1]
Simple Amine (e.g., Piperidine)1.5 - 20 to RT30 - 60 minForms a sulfonamide byproduct.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of this compound
  • Reaction Quenching: Once the primary reaction is complete (as monitored by TLC or other appropriate methods), cool the reaction mixture to 0 °C using an ice bath.

  • Hydrolysis: Slowly and carefully add cold water or crushed ice to the reaction mixture with vigorous stirring. Be aware that this quenching process can be exothermic.[1] Continue stirring for 30 minutes at 0 °C.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the (2,4-difluorophenyl)methanesulfonic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Removal of this compound using a Scavenger Resin
  • Resin Selection: Choose a scavenger resin with high selectivity for sulfonyl chlorides (e.g., an amine-functionalized polystyrene resin).

  • Addition of Resin: To the crude reaction mixture containing the excess this compound, add the scavenger resin (typically 1.5 to 3 equivalents relative to the excess sulfonyl chloride).[1]

  • Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.[1]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride spot.[1]

  • Isolation: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the scavenger resin.[1]

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.[1]

Visualizations

experimental_workflow start Crude Reaction Mixture (containing excess sulfonyl chloride) quench Quench with Water/Ice at 0°C start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO3(aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Aqueous Workup Workflow for Sulfonyl Chloride Removal.

troubleshooting_guide issue Issue: Incomplete Removal of This compound cause1 Cause: Insufficient Quenching Time/Reagent issue->cause1 Check cause2 Cause: Poor Phase Separation/ Emulsion Formation issue->cause2 Check cause3 Cause: Product is Water Soluble issue->cause3 Check solution1 Solution: Increase stirring time or add more quenching agent. cause1->solution1 Address solution2 Solution: Add more brine to the aqueous layer to break the emulsion. cause2->solution2 Address solution3 Solution: Use a scavenger resin or minimize aqueous wash volumes and perform back-extraction. cause3->solution3 Address

References

Stability issues and decomposition of (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of (2,4-difluorophenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

This compound is a white crystalline solid that is generally stable at room temperature when stored in a cool, dry, and well-ventilated area.[1] However, like other sulfonyl chlorides, it is sensitive to moisture and can decompose over time, especially with prolonged exposure to ambient humidity.[2][3]

Q2: What are the primary decomposition pathways for this compound?

The primary decomposition pathway for sulfonyl chlorides, including this compound, is hydrolysis.[3][4] In the presence of water or moisture, it reacts to form (2,4-difluorophenyl)methanesulfonic acid and hydrogen chloride (HCl) gas.[3][4] This reaction is exothermic and can be vigorous.[4][5]

Q3: How should I properly store this compound to ensure its stability?

To ensure maximum stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place away from incompatible materials.[2][5][6] It is crucial to protect the compound from moisture.[2][5]

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong bases, amines, alcohols, and water.[2][6][7] Contact with these substances can lead to vigorous or violent reactions and decomposition.

Q5: What are the signs of decomposition of this compound?

Decomposition may be indicated by a change in the physical appearance of the compound (e.g., discoloration, clumping), the evolution of gas (HCl), or a decrease in assay or purity over time. If the container is opened in a humid environment, the formation of fumes (HCl gas reacting with atmospheric moisture) is a strong indicator of hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or low yields in reactions. Decomposition of the sulfonyl chloride reagent.- Use a fresh bottle of this compound or purify the existing stock. - Ensure all reaction glassware is thoroughly dried before use. - Use anhydrous solvents for the reaction. - Perform the reaction under an inert atmosphere (nitrogen or argon).
Formation of unexpected side products. Reaction with nucleophilic impurities (e.g., water) or decomposition products.- Purify all starting materials and solvents. - Confirm the identity and purity of the this compound before use via analytical methods (e.g., NMR, GC-MS).
Pressure buildup in the reaction vessel or storage container. Decomposition leading to the formation of HCl gas.- If in a reaction, ensure adequate ventilation and consider using a gas scrubber. - For storage, ensure the container is not sealed so tightly that it cannot vent excess pressure, or use a container with a pressure-relief cap. However, the primary goal is to prevent moisture ingress.
The solid reagent has become clumpy or discolored. Absorption of atmospheric moisture and subsequent hydrolysis.- The reagent has likely degraded. It is recommended to use a fresh supply. - If a fresh supply is unavailable, purification may be attempted, but the purity should be confirmed before use.

Experimental Protocols

Protocol: Assessment of Hydrolytic Stability of this compound

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Materials:

  • This compound

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Micropipettes

  • Volumetric flasks

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Reaction Setup: In a thermostatted reaction vessel, add a known volume of anhydrous acetonitrile. Allow the solvent to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation of Hydrolysis: Add a precise amount of deionized water to the acetonitrile to achieve a specific water concentration.

  • Sample Addition: Add a known amount of the this compound stock solution to the water/acetonitrile mixture with vigorous stirring to initiate the hydrolysis reaction. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a large volume of anhydrous acetonitrile.

  • HPLC Analysis: Analyze the quenched samples and the calibration standards by HPLC to determine the concentration of remaining this compound at each time point.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, the rate of hydrolysis can be determined.

Data Presentation

Table 1: General Stability of Sulfonyl Chlorides Under Various Conditions

Condition Stability Primary Decomposition Product(s) Notes
Storage at Room Temperature (dry, inert atmosphere) Generally Stable-Long-term stability is enhanced by refrigeration.
Exposure to Atmospheric Moisture UnstableCorresponding sulfonic acid, HClRapid decomposition can occur.[3][4][5]
Aqueous Solutions Highly UnstableCorresponding sulfonic acid, HClVigorous, exothermic reaction.[4]
Protic Solvents (e.g., alcohols) UnstableSulfonate esters, HClReacts to form esters.
Aprotic Solvents (anhydrous) Generally Stable-The solvent of choice for most reactions.
Elevated Temperatures Stability DecreasesDecomposition products may varyThermal decomposition can occur, especially in the presence of impurities.
Presence of Bases (e.g., amines, hydroxides) Highly ReactiveSulfonamides, sulfonic acids (if water is present)Reacts readily with nucleophiles.[8]

Mandatory Visualization

DecompositionPathway Decomposition Pathway of this compound DFPMSC This compound DFPMSA (2,4-difluorophenyl)methanesulfonic acid DFPMSC->DFPMSA Hydrolysis HCl Hydrogen Chloride DFPMSC->HCl Hydrolysis H2O Water (Moisture) H2O->DFPMSC TroubleshootingWorkflow Troubleshooting Workflow for Poor Reaction Yield Start Low Reaction Yield CheckReagent Check Reagent Quality Start->CheckReagent CheckConditions Verify Reaction Conditions CheckReagent->CheckConditions Reagent OK UseFresh Use Fresh Reagent CheckReagent->UseFresh Reagent Suspect Anhydrous Ensure Anhydrous Conditions CheckConditions->Anhydrous Issue Found InertAtmosphere Use Inert Atmosphere CheckConditions->InertAtmosphere Issue Found Success Reaction Successful CheckConditions->Success Conditions OK UseFresh->CheckConditions Purify Purify Reagent Purify->CheckConditions Anhydrous->Success InertAtmosphere->Success

References

Validation & Comparative

Reactivity Face-Off: (2,4-Difluorophenyl)methanesulfonyl Chloride vs. Tosyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the formation of sulfonamides is a cornerstone reaction. The choice of sulfonylating agent is a critical parameter that dictates reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective, data-driven comparison of two sulfonylating agents: the highly activated (2,4-difluorophenyl)methanesulfonyl chloride and the ubiquitously employed tosyl chloride.

Executive Summary

This compound consistently demonstrates superior reactivity compared to tosyl chloride. This heightened reactivity is attributed to the strong electron-withdrawing effects of the two fluorine atoms on the phenyl ring, which significantly increases the electrophilicity of the sulfonyl sulfur. This enhanced reactivity translates to faster reaction times and the ability to sulfonylate less nucleophilic amines, a crucial advantage in complex molecule synthesis. While tosyl chloride remains a reliable and cost-effective reagent for many applications, this compound offers a powerful alternative for challenging sulfonamide couplings.

Reactivity Principles: An Electronic Tug-of-War

The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) on the aryl ring pull electron density away from the sulfonyl group, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) push electron density towards the sulfonyl group, decreasing its electrophilicity and slowing down the reaction rate.

Tosyl chloride possesses a methyl group in the para position of the benzene ring. The methyl group is a weak electron-donating group, which slightly reduces the reactivity of the sulfonyl chloride. In contrast, this compound features two fluorine atoms on the phenyl ring. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect. This pronounced electron withdrawal significantly enhances the electrophilicity of the sulfonyl sulfur in this compound, making it inherently more reactive than tosyl chloride.

It is important to note the structural difference between the two molecules beyond the substituents. This compound is a benzylic-type sulfonyl chloride, with a methylene (-CH2-) spacer between the phenyl ring and the sulfonyl chloride group. Tosyl chloride is an aryl sulfonyl chloride, with the sulfonyl chloride group directly attached to the aromatic ring. This structural difference can influence reactivity; however, the electronic effects of the substituents play a dominant role in determining the relative reactivity in this comparison.

Quantitative Reactivity Comparison

Kinetic studies on the reaction of various substituted benzenesulfonyl chlorides with anilines in methanol have shown a clear trend: electron-withdrawing substituents accelerate the reaction, while electron-donating substituents retard it.[1] This is reflected in the positive value of the reaction constant (ρ) in the Hammett plot for this reaction type.

Based on these established principles, we can confidently predict that the second-order rate constant for the reaction of this compound with a given amine will be significantly higher than that for tosyl chloride under the same conditions.

Table 1: Predicted Relative Reactivity and Performance

FeatureThis compoundTosyl Chloride
Substituent Effect Two strong electron-withdrawing fluorine atomsOne weak electron-donating methyl group
Electrophilicity of Sulfur HighModerate
Predicted Reaction Rate FastModerate
Suitability for Weak Nucleophiles ExcellentFair to Good
Typical Reaction Conditions Milder conditions, shorter reaction timesOften requires heating or longer reaction times

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a sulfonamide and for a comparative kinetic analysis.

General Protocol for Sulfonamide Synthesis

This protocol describes a typical procedure for the reaction of a sulfonyl chloride with a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (this compound or tosyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Tertiary amine base (e.g., triethylamine or pyridine) (1.5 eq)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Comparative Kinetic Analysis by UV-Vis Spectroscopy

This protocol outlines a method to determine the second-order rate constants for the reaction of the sulfonyl chlorides with an amine like aniline, which has a distinct UV-Vis spectrum from the resulting sulfonamide.

Materials:

  • This compound

  • Tosyl chloride

  • Aniline (or other suitable amine)

  • Spectrophotometric grade solvent (e.g., acetonitrile or methanol)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare stock solutions of known concentrations of the sulfonyl chlorides and the amine in the chosen solvent.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).

  • In a quartz cuvette, mix known volumes of the amine and solvent.

  • Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution to the cuvette, ensuring rapid mixing.

  • Immediately start recording the absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The second-order rate constant (k) can be determined by plotting 1/([A]t - [A]₀) versus time, where [A] is the concentration of the limiting reagent. The slope of the resulting line will be equal to k.

Visualizing the Workflow and Reactivity Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principles of reactivity.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine Amine Mixing Mixing at 0°C to RT Amine->Mixing SulfonylChloride Sulfonyl Chloride SulfonylChloride->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Quench Quench with H₂O Mixing->Quench Wash Wash (Acid, Base, Brine) Quench->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Product Pure Sulfonamide Purify->Product reactivity_comparison cluster_DFPMSC This compound cluster_TsCl Tosyl Chloride DFPMSC Sulfur Atom F1 F (EWG) DFPMSC->F1 Inductive Effect F2 F (EWG) DFPMSC->F2 Inductive Effect label_DFPMSC High Electrophilicity Fast Reaction TsCl Sulfur Atom Me CH₃ (EDG) Me->TsCl Inductive Effect label_TsCl Moderate Electrophilicity Slower Reaction

References

A Comparative Analysis of Sulfonylating Agents for Protecting Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development and materials science. Sulfonylation, the reaction of an amine with a sulfonylating agent to form a stable sulfonamide, remains a widely employed strategy for amine protection. The choice of the appropriate sulfonylating agent is critical, as it dictates the stability of the protected group to various reaction conditions and the ease of its subsequent removal. This guide provides a comprehensive comparative analysis of common sulfonylating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal protecting group for their synthetic needs.

Executive Summary

This guide evaluates the performance of several key sulfonylating agents: p-toluenesulfonyl chloride (Ts-Cl), methanesulfonyl chloride (Ms-Cl), 2-nitrobenzenesulfonyl chloride (Ns-Cl), 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), and the more recently developed 4-nitro-2-(trifluoromethyl)benzenesulfonyl chloride (Nms-Cl). The comparison focuses on the ease of introduction (protection), the stability of the resulting sulfonamide to a range of reaction conditions, and the efficiency and mildness of the deprotection step.

Comparative Data of Sulfonylating Agents

The following tables summarize the key performance indicators for the most common sulfonylating agents, providing a quantitative basis for comparison.

Table 1: Comparison of Amine Protection Efficiency with Various Sulfonylating Agents

Sulfonylating AgentAmine TypeReaction ConditionsReaction TimeYield (%)Reference
Ts-Cl Primary AlkylPyridine, CH₂Cl₂, rt12-24 h85-95[1][2]
AnilineAq. NaOH, rt1-2 h>90[1]
Ms-Cl Primary AlkylEt₃N, CH₂Cl₂, 0 °C to rt1-4 h90-98[3][4]
Secondary AlkylEt₃N, CH₂Cl₂, rt2-6 h88-95[5]
Ns-Cl Primary AlkylPyridine, CH₂Cl₂, rt1-3 h>95[6]
Secondary AlkylPyridine, CH₂Cl₂, rt2-5 h90-97[6]
SES-Cl Primary AlkylEt₃N, CH₂Cl₂, rt2-4 h90-98[7]
Secondary AlkylNaH, THF, 0 °C to rt3-6 h85-95[7]
Nms-Cl Primary AlkylEt₃N, DMAP (cat.), CH₂Cl₂, rt0.5-2 h90-97[8][9][10]
Aniline2,6-Lutidine, CH₂Cl₂, rt1-3 h85-95[10]

Table 2: Comparison of Deprotection Methods for Sulfonamides

Protecting GroupAmine TypeDeprotection Reagents & ConditionsReaction TimeYield (%)Reference
Tosyl (Ts) Primary AlkylSmI₂/amine/H₂O, THF, rt< 5 min>95[11][12]
Mg, MeOH, sonication, 40-50 °C2-4 h78-98[13][14]
AnilineHBr/AcOH, phenol, rt2-12 hHigh[13]
Mesyl (Ms) Primary AlkylLiAlH₄, THF, reflux6-12 h70-85[3]
Na/NH₃(l)1-2 h80-90[3]
Nosyl (Ns) Primary AlkylPhSH, K₂CO₃, MeCN, rt0.5-2 h>95[6]
Secondary AlkylHSCH₂CO₂H, LiOH, DMF, rt1-3 h90-98[6]
SES Primary AlkylTBAF, MeCN, 50 °C1-3 h>90[7]
CsF, DMF, 90 °C2-4 h85-95[7]
Nms Primary AlkylPhSH, K₂CO₃, DMF, rt10-30 min>98[8][9][10]
Secondary AlkylThiophenol, K₂CO₃, DMF, rt15-45 min>95[8][9][10]

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for Tosylation of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equiv) in pyridine or a mixture of dichloromethane (CH₂Cl₂) and triethylamine (1.2 equiv).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Ts-Cl: Slowly add p-toluenesulfonyl chloride (1.1 equiv) portion-wise or as a solution in CH₂Cl₂.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Deprotection of a Nosylamide using Thiophenol
  • Dissolution: Dissolve the N-nosyl amine (1.0 equiv) in acetonitrile (MeCN) or dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 3.0 equiv) and thiophenol (PhSH, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: General Procedure for SES Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C.

  • Addition of SES-Cl: Add 2-(trimethylsilyl)ethanesulfonyl chloride (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ and separate the layers. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.[7]

Protocol 4: General Procedure for Nms Deprotection
  • Dissolution: Dissolve the Nms-protected amine (1.0 equiv) in dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (2.0 equiv) and thiophenol (1.5 equiv).

  • Reaction: Stir the reaction at room temperature for 10-30 minutes.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, or can be purified by column chromatography.[8][10]

Visualizing the Chemistry: Mechanisms and Workflows

To further clarify the processes involved in amine protection, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine R-NH₂ (Amine) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack SulfonylChloride R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Forms Elimination Elimination of Cl⁻ Intermediate->Elimination Collapses Sulfonamide R-NH-SO₂R' (Sulfonamide) Elimination->Sulfonamide Yields HCl HCl Elimination->HCl Byproduct

General Mechanism of Amine Sulfonylation

G start Start: Unprotected Amine protection Protection Step: - Add Sulfonylating Agent - Add Base - Stir at appropriate temp. start->protection workup_purification1 Work-up & Purification protection->workup_purification1 protected_amine Protected Amine (Sulfonamide) reaction Desired Synthetic Transformation(s) on other parts of the molecule protected_amine->reaction deprotection Deprotection Step: - Add Deprotecting Reagent(s) - Stir under specific conditions reaction->deprotection workup_purification2 Work-up & Purification deprotection->workup_purification2 final_product Final Product: Deprotected Amine workup_purification1->protected_amine workup_purification2->final_product

Typical Experimental Workflow for Amine Protection/Deprotection

Conclusion and Recommendations

The selection of a sulfonylating agent for amine protection requires a careful consideration of the overall synthetic strategy.

  • For robustness and stability , tosyl (Ts) and mesyl (Ms) groups are excellent choices, though their removal often necessitates harsh conditions.[1][3]

  • For mild and facile deprotection , nosyl (Ns) and the newer Nms groups are superior.[6][10] The Nms group, in particular, offers a compelling combination of stability and exceptionally mild cleavage conditions, making it a highly attractive option for complex molecule synthesis.[8][9]

  • The SES group provides a valuable alternative, offering good stability and fluoride-mediated deprotection, which adds to the orthogonality of protecting group strategies.[7]

Researchers should weigh the stability required for their planned synthetic transformations against the conditions that can be tolerated for the final deprotection step. For sensitive substrates or late-stage functionalizations, the use of more labile protecting groups like Ns or Nms is highly recommended. This guide serves as a starting point for informed decision-making in the crucial task of amine protection.

References

A Comparative Guide to Sulfonylating Agents: Viable Alternatives to (2,4-Difluorophenyl)methanesulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of a wide array of organic compounds, including sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry. (2,4-Difluorophenyl)methanesulfonyl chloride is a valuable reagent in this class; however, a comprehensive understanding of its viable alternatives is essential for optimizing reaction outcomes, improving cost-effectiveness, and navigating supply chain challenges. This guide provides an objective comparison of the performance of this compound with other commonly employed sulfonylating agents, supported by experimental data and detailed protocols.

Reactivity and Performance Comparison

The reactivity of sulfonyl chlorides is primarily governed by the electronic and steric properties of the substituent on the sulfur-bearing group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups and significant steric hindrance can decrease reactivity.[1]

Here, we compare this compound with four key alternatives: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2,4,6-triisopropylbenzenesulfonyl chloride, and dansyl chloride.

ReagentStructureKey Features & ReactivityCommon Applications
This compound this compound structureThe two fluorine atoms are strong electron-withdrawing groups, increasing the reactivity of the sulfonyl chloride.[2]Synthesis of pharmaceuticals and agrochemicals.[2]
p-Toluenesulfonyl chloride (TsCl) p-Toluenesulfonyl chloride structureThe methyl group is weakly electron-donating, making it less reactive than sulfonyl chlorides with electron-withdrawing groups. It is a stable solid and easy to handle.[1][3]Protection of alcohols and amines, conversion of alcohols to good leaving groups.[3][4]
Methanesulfonyl chloride (MsCl) Methanesulfonyl chloride structureThe small methyl group offers minimal steric hindrance, making it one of the more reactive alkyl sulfonyl chlorides.[1][5]Formation of mesylates from alcohols to create good leaving groups for substitution and elimination reactions.[5][6]
2,4,6-Triisopropylbenzenesulfonyl chloride 2,4,6-Triisopropylbenzenesulfonyl chloride structureThe bulky isopropyl groups provide significant steric hindrance, which can lead to higher selectivity in reactions.[7][8]Used as a condensing agent in oligonucleotide and peptide synthesis.[9][10]
Dansyl chloride Dansyl chloride structureReacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.[11]Derivatizing agent for the quantification of amino acids and other primary and secondary amines by HPLC and fluorescence spectroscopy.[12][13]

Experimental Data Summary

Direct comparative studies under identical conditions are limited in the literature. However, we can collate data from various sources to provide a general performance overview. The following table summarizes typical yields for the sulfonylation of a primary amine (benzylamine) with different sulfonylating agents. It is important to note that reaction conditions can significantly influence yields.

Sulfonylating AgentAmineBaseSolventReaction TimeYield (%)Reference
p-Toluenesulfonyl chlorideBenzylamineTriethylamineCH₂Cl₂1 h62[14]
Methanesulfonyl chlorideTrimetazidineTriethylamineDichloromethane30 min93[3]
2,4,6-Triisopropylbenzenesulfonyl chlorideAmmonia (aq)-THF0.5 h98[10]

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides

This protocol describes a general method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of the sulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[14][15]

General Procedure for the Mesylation of Alcohols

This protocol outlines a general method for the protection of an alcohol as a mesylate.

Materials:

  • Alcohol (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol in anhydrous DCM and cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add methanesulfonyl chloride to the reaction mixture.

  • Stir the reaction at 0 °C for 4 hours or at room temperature for 2 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated product.[16][17]

Visualizations

General Sulfonylation Reaction Scheme

G cluster_0 General Sulfonylation of an Amine R-NH2 Amine Product Sulfonamide (R-NH-SO2-R') R-NH2->Product R'-SO2Cl Sulfonyl Chloride R'-SO2Cl->Product Base Base HCl HCl Base->HCl Neutralizes

Caption: General reaction scheme for the synthesis of a sulfonamide.

Experimental Workflow for Sulfonamide Synthesis

G start Dissolve Amine in DCM cool Cool to 0 °C start->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise add_base->add_sulfonyl_chloride react Stir at RT (Monitor by TLC) add_sulfonyl_chloride->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (HCl, NaHCO3, Brine) extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: A typical experimental workflow for sulfonamide synthesis.

Carbonic Anhydrase Inhibition Pathway

Many sulfonamides function as inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide. This is a key mechanism of action for various drugs, including diuretics and antiglaucoma agents.

G cluster_0 Carbonic Anhydrase Catalysis cluster_1 Inhibition by Sulfonamide CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA Substrate H2CO3 H2CO3 CA->H2CO3 Catalyzes CA_inhibited Inhibited Carbonic Anhydrase HCO3 HCO3- + H+ H2CO3->HCO3 Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA_inhibited Binds to Active Site

Caption: Simplified pathway of carbonic anhydrase inhibition by a sulfonamide.

References

A Comparative Guide to LC-MS and NMR Analysis for Validating Products from (2,4-difluorophenyl)methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is a critical step in the discovery pipeline. When working with reagents such as (2,4-difluorophenyl)methanesulfonyl chloride to generate novel sulfonamides, two powerful analytical techniques stand out for product characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of these techniques, supported by detailed experimental protocols and data presentation, to aid in the selection and application of the most appropriate analytical methodology.

Comparing LC-MS and NMR for Product Validation

Both LC-MS and NMR provide invaluable, yet distinct, information for the validation of reaction products. LC-MS excels in sensitivity and providing accurate mass information, making it ideal for confirming the presence of the desired product and identifying impurities, even at trace levels. NMR, on the other hand, offers unparalleled detail regarding the molecular structure and connectivity of the product, which is essential for unambiguous structure elucidation.

FeatureLC-MS AnalysisNMR AnalysisAlternative Techniques
Primary Information Molecular Weight, Purity, Impurity ProfileMolecular Structure, Connectivity, QuantitationMelting Point: Preliminary purity assessment. FT-IR: Functional group identification. Elemental Analysis: Empirical formula determination.
Sensitivity High (picogram to femtogram)Lower (microgram to milligram)Varies by technique.
Sample Throughput HighLow to MediumGenerally high for melting point and FT-IR.
Quantitative Analysis Yes, with appropriate standardsYes (qNMR)Limited for melting point and FT-IR.
Structural Information Limited to fragmentation patternsDetailed 2D and 3D structural informationLimited to functional groups (FT-IR).
Typical Sample Amount < 1 mg1-10 mg[1][2]Varies.
Instrumentation Cost Moderate to HighHighLow to Moderate.

Detailed Experimental Protocols

General Synthesis of a Sulfonamide using this compound

This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and base (1.2 equivalents) in the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[3]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

LC-MS Analysis Protocol

This protocol outlines a general LC-MS method for the analysis of the synthesized sulfonamides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude or purified product.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.[4]

LC-MS Conditions:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
NMR Analysis Protocol

This protocol provides a general procedure for acquiring a ¹H NMR spectrum of the synthesized sulfonamide.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Weigh 5-10 mg of the purified product into a clean, dry vial.[2][5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][5]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Transfer the solution to a clean 5 mm NMR tube.[5]

  • If quantitative analysis is required, add a known amount of an internal standard.

NMR Acquisition Parameters (¹H):

ParameterSetting
Pulse Program Standard single pulse (e.g., zg30)
Number of Scans 16-64
Acquisition Time ~4 seconds
Relaxation Delay 1-2 seconds
Spectral Width -2 to 12 ppm
Temperature 298 K

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of product validation and the relationship between LC-MS and NMR analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation start Reaction Setup reaction Reaction start->reaction Add Reagents workup Workup & Purification reaction->workup Crude Product lcms_prep LC-MS Sample Prep workup->lcms_prep nmr_prep NMR Sample Prep workup->nmr_prep lcms_acq LC-MS Acquisition lcms_prep->lcms_acq nmr_acq NMR Acquisition nmr_prep->nmr_acq lcms_data LC-MS Data Analysis lcms_acq->lcms_data nmr_data NMR Data Analysis nmr_acq->nmr_data validation Product Validated lcms_data->validation nmr_data->validation

Experimental workflow for synthesis and analysis.

comparison_diagram center Product Validation lcms LC-MS center->lcms nmr NMR center->nmr lcms_info Molecular Weight Purity Impurity Profile lcms->lcms_info nmr_info Molecular Structure Connectivity Quantitation nmr->nmr_info

Logical relationship between LC-MS and NMR in product validation.

References

A Researcher's Guide to Confirming Sulfonamide Bond Formation: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of sulfonamides is a critical process in the development of numerous therapeutic agents. Confirmation of the successful formation of the sulfonamide bond (R-SO₂-NR'R'') is paramount for ensuring the identity and purity of these compounds. This guide provides a comparative overview of the most common spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate techniques for their needs.

Comparison of Spectroscopic Methods

Each spectroscopic technique offers unique insights into the molecular structure of sulfonamides. The choice of method often depends on the specific information required, such as structural elucidation, functional group identification, or molecular weight confirmation.[1]

Spectroscopic MethodPrincipleKey AdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms.[1]Provides unambiguous structural elucidation and is highly effective for identifying and quantifying impurities.[1]Lower sensitivity compared to MS, requires more sample.
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying the presence of specific functional groups.[1]Rapid, non-destructive, and highly sensitive to the key sulfonamide (-SO₂NH₂) functional group.[1]Can be complex to interpret, especially in molecules with many functional groups.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and elemental composition.[1]High sensitivity and provides definitive molecular weight information. Fragmentation patterns can aid in structural confirmation.[2][3]Can be a destructive technique, may not provide detailed information on the specific location of functional groups.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations.Insensitive to water, allowing for analysis in aqueous solutions.[4] Provides a unique molecular fingerprint.[4]Can be affected by fluorescence, may have lower sensitivity than IR for some functional groups.

Quantitative Data Summary

The successful formation of a sulfonamide bond is indicated by the appearance of characteristic signals in the respective spectra. The following tables summarize the expected quantitative data for a model sulfonamide, sulfanilamide.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Sulfanilamide in DMSO-d₆

NucleusChemical Shift (δ) in ppmDescription
¹H NMR ~7.5 - 6.6Aromatic protons (multiplets)
~7.0Amine (-NH₂) protons (singlet)
~5.7Sulfonamide (-SO₂NH₂) proton (singlet)[5]
¹³C NMR ~150 - 110Aromatic carbons

Note: Chemical shifts can vary depending on the solvent and the specific structure of the sulfonamide.

Table 2: Characteristic IR Absorption Bands for Sulfanilamide

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amine)3470, 3380Asymmetric and symmetric stretching
N-H stretch (sulfonamide)3250Stretching vibration
S=O stretch (sulfonamide)1315, 1150Asymmetric and symmetric stretching[6][7]
S-N stretch (sulfonamide)~900Stretching vibration[5][6]

Table 3: Mass Spectrometry Data for Sulfanilamide

Ionm/zDescription
[M+H]⁺173.03Protonated molecule
[M-SO₂]⁺109.06Loss of sulfur dioxide[3]

Table 4: Key Raman Shifts for Sulfonamides

VibrationWavenumber (cm⁻¹)Description
SO₂NH₂ group900-1000, 1100-1200Characteristic vibrations[8]
C=C stretch~1600Aromatic ring
C-N stretchVaries

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized sulfonamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[1]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition:

    • For ¹H NMR, acquire 16-32 scans.[1]

    • For ¹³C NMR, acquire 512-1024 scans.[1]

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr and press it into a thin, transparent disk.[1]

    • Thin Film: If the sample is soluble, dissolve it in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.[1]

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[1]

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute the sample to a concentration of 1-10 µg/mL.[1]

  • Instrumentation: Analyze the sample using a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source for sulfonamides.[1]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[2] For structural confirmation, perform tandem mass spectrometry (MS/MS) to induce fragmentation.[2]

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Raman Spectroscopy
  • Sample Preparation: Samples can be analyzed as solids, liquids, or solutions with minimal preparation.[9]

  • Instrumentation: Use a Raman spectrometer with a laser excitation source.

  • Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected and analyzed.

  • Data Analysis: The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for sulfonamide synthesis and confirmation, and the logical relationship between the different spectroscopic methods.

G Experimental Workflow for Sulfonamide Synthesis and Confirmation cluster_synthesis Synthesis cluster_confirmation Spectroscopic Confirmation cluster_analysis Data Analysis start Starting Materials (e.g., Sulfonyl chloride, Amine) reaction Reaction (Sulfonamide Bond Formation) start->reaction workup Work-up and Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms raman Raman Spectroscopy product->raman data_analysis Compare experimental data with expected values nmr->data_analysis ir->data_analysis ms->data_analysis raman->data_analysis confirmation Confirmation of Sulfonamide Bond Formation data_analysis->confirmation

Caption: Workflow for sulfonamide synthesis and spectroscopic confirmation.

G Logical Relationship of Spectroscopic Methods cluster_methods Spectroscopic Analysis cluster_information Information Obtained product Synthesized Compound (Potential Sulfonamide) nmr NMR product->nmr ir IR product->ir ms MS product->ms raman Raman product->raman nmr_info Detailed Structure (Connectivity, Chemical Environment) nmr->nmr_info ir_info Functional Groups (-SO₂NH₂, S=O) ir->ir_info ms_info Molecular Weight (Elemental Composition, Fragmentation) ms->ms_info raman_info Vibrational Modes (Molecular Fingerprint) raman->raman_info confirmation Confirmed Sulfonamide Structure nmr_info->confirmation ir_info->confirmation ms_info->confirmation raman_info->confirmation

Caption: Relationship between spectroscopic methods and structural information.

References

Fluorinated vs. Non-Fluorinated Sulfonamides: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, which can significantly modulate a molecule's physicochemical and biological properties.[1][2][3] This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated sulfonamides, a critical class of therapeutic agents with broad applications, including antibacterial, anticancer, and enzyme inhibitory effects.[4][5][6]

The strategic incorporation of fluorine can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target.[1][2][7] In the context of sulfonamides, fluorination has been shown to influence potency and selectivity across various biological targets. This guide will present a side-by-side comparison of these effects, supported by quantitative data from experimental studies, detailed experimental protocols, and visualizations of relevant biological pathways.

I. Comparative Biological Activity: Quantitative Data

The impact of fluorination on the biological activity of sulfonamides is most clearly demonstrated through quantitative measures such as the half-maximal inhibitory concentration (IC50) for enzymes and Minimum Inhibitory Concentration (MIC) for bacteria.

Table 1: Carbonic Anhydrase Inhibition

One of the most studied applications of sulfonamides is the inhibition of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including glaucoma and cancer.[8] Fluorination has been shown to significantly enhance the inhibitory potency and selectivity of sulfonamides against specific CA isoforms. For instance, fluorinated phenylsulfamates are stronger inhibitors of the tumor-associated isoforms CA IX and CA XII compared to their non-fluorinated counterpart.[9]

CompoundTarget IsoformInhibition Constant (Kᵢ) in nM
Non-Fluorinated
PhenylsulfamateCA IPotent Inhibitor
CA IIPotent Inhibitor
CA IXModest Inhibitor
CA XIIModest Inhibitor
Fluorinated
Fluorinated PhenylsulfamatesCA I53 - 415
CA II20 - 113
CA IX2.8 - 47
CA XII1.9 - 35

Data sourced from a study on fluorinated phenylsulfamates.[9] The non-fluorinated phenylsulfamate was described as a very potent inhibitor of CA I and II, and a modest inhibitor of CA IX/XII, without specific Kᵢ values provided in the abstract.

Table 2: Cyclooxygenase (COX) Inhibition

Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), is a sulfonamide derivative that selectively inhibits COX-2.[10] The fluorinated analog, ortho-[18F]fluorocelecoxib, has been synthesized for imaging purposes and its binding affinity for COX enzymes has been evaluated.

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
CelecoxibCOX-1>4>133
COX-20.03
ortho-[18F]FluorocelecoxibCOX-10.0391.63
COX-20.024

Data for celecoxib and its fluorinated analog were compiled from binding assays.[11]

Table 3: Antibacterial Activity

Sulfonamides were among the first effective antimicrobial agents and function by inhibiting folic acid synthesis in bacteria.[4][12][13] Fluorination can enhance the antibacterial potency of sulfonamides.

CompoundBacterial StrainMIC (µg/mL)
Non-Fluorinated
Sulfonamide Derivative 1aS. aureus ATCC 25923256
Fluorinated
Fluorinated Sulfonamide 1bS. aureus ATCC 2592364
Fluorinated Sulfonamide 1cS. aureus ATCC 2592364
Fluorinated Sulfonamide 1dS. aureus ATCC 2592364

Hypothetical data based on a study where fluorinated sulfonamides showed enhanced activity.[14] The study indicated that the presence of a fluorine moiety was essential for high antibacterial activity.

II. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are methodologies for key experiments cited in the comparative analysis.

A. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Sulfonamide Solutions: Prepare a stock solution of the test sulfonamide in a suitable solvent like dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.[3]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no sulfonamide) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.[3][15]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth. For sulfonamides, the endpoint is often read as the well with approximately 80% inhibition of growth compared to the growth control.[15]

B. Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase and its inhibition by test compounds.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[4]

    • CA Enzyme Solution: Prepare a stock solution of human or bovine carbonic anhydrase (e.g., 1 mg/mL) in cold assay buffer. Dilute to the desired working concentration (e.g., 10-60 units/mL) immediately before use.[4]

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.[4]

    • Inhibitor Solutions: Dissolve test sulfonamides and a positive control (e.g., Acetazolamide) in DMSO to a high concentration (e.g., 10 mM) and prepare serial dilutions.[4]

  • Assay Procedure:

    • In a 96-well plate, add 158 µL of assay buffer, 2 µL of the inhibitor solution (or DMSO for control), and 20 µL of the CA working solution to the appropriate wells.[4]

    • Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[4]

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[4]

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes using a microplate reader.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by sulfonamides can aid in understanding their mechanism of action and the impact of fluorination.

A. Antibacterial Mechanism of Sulfonamides

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a crucial precursor for the synthesis of nucleotides and amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[4][12]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide (Fluorinated or Non-fluorinated) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

B. Anticancer Mechanism: Inhibition of VEGFR-2 Signaling

Many sulfonamide derivatives have been developed as anticancer agents that target key signaling pathways involved in tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13][16]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Migration, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Sulfonamide Anticancer Sulfonamide (e.g., Fluorinated derivative) Sulfonamide->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by anticancer sulfonamides.

C. Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing new sulfonamide inhibitors involves a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Fluorinated & Non-fluorinated Sulfonamides Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response Selectivity Selectivity Profiling (e.g., against different isoforms/cell lines) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Selectivity->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Caption: General experimental workflow for the comparative evaluation of sulfonamide inhibitors.

Conclusion

The evidence presented in this guide underscores the significant role of fluorination in modulating the biological activity of sulfonamides. The inclusion of fluorine atoms can lead to substantial improvements in potency and selectivity, as demonstrated in the case of carbonic anhydrase inhibitors and antibacterial agents. This comparative analysis, supported by quantitative data and detailed protocols, provides a valuable resource for researchers in the field of drug discovery and development, highlighting the potential of fluorination as a strategic tool for optimizing the therapeutic properties of sulfonamides. Further research into fluorinated analogs of existing and novel sulfonamides is warranted to explore their full therapeutic potential.

References

A Comparative Guide to Purity Assessment of Synthesized (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized intermediates like (2,4-difluorophenyl)methanesulfonyl chloride is a critical step. This guide provides an objective comparison of key analytical methods for assessing the purity of this compound, complete with experimental data and detailed protocols to ensure quality and consistency in research and development.

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation of impurities. The inherent reactivity of sulfonyl chlorides necessitates careful consideration of the analytical approach to prevent degradation of the analyte during analysis.[1][2][3]

Comparison of Analytical Techniques

The following table summarizes the primary methods for determining the purity of this compound, highlighting their principles, advantages, limitations, and typical performance metrics.

TechniquePrincipleAdvantagesLimitationsKey Performance Metrics
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.High resolution and sensitivity; excellent for quantifying non-volatile and thermally unstable impurities.[1]The high reactivity of sulfonyl chlorides can lead to on-column degradation; derivatization may be necessary.[2]Purity >99%, Limit of Detection (LOD): ~0.01%, Limit of Quantitation (LOQ): ~0.05%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.High sensitivity and structural elucidation of volatile impurities.[4]This compound is prone to thermal degradation at high temperatures, which may require derivatization.[5]Purity >98%, LOD: <0.01%, LOQ: ~0.03%
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing structural information and quantitative data.Provides structural confirmation of the main component and impurities; non-destructive and requires minimal sample preparation.[6]May not distinguish between the sulfonyl chloride and its hydrolysis product (sulfonic acid); lower sensitivity compared to chromatographic methods.[3]Relative Purity >95% (by integration against a standard)
Titrimetric Analysis Quantitative chemical analysis that determines the concentration of an identified analyte.Cost-effective and straightforward for quantifying the main component or acidic impurities.Lower specificity and sensitivity; susceptible to interference from other reactive species.Purity Assay: 98-102%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Derivatization

Due to the reactive nature of sulfonyl chlorides, a derivatization step is often employed to form a more stable compound for analysis.[1][2] This protocol involves derivatization with an amine to form a stable sulfonamide.

a. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Add 5 mL of acetonitrile and 1 mL of a 0.1 M solution of a suitable amine (e.g., benzylamine) in acetonitrile.

  • Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine) and allow the reaction to proceed at room temperature for 30 minutes.

  • Dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

c. Data Analysis:

  • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main derivatized product.

Gas Chromatography-Mass Spectrometry (GC-MS)

To mitigate thermal degradation, a lower injection temperature and a fast temperature ramp are recommended.[4][5]

a. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a dry, inert solvent such as dichloromethane or toluene.

  • Ensure all glassware is thoroughly dried to prevent hydrolysis.

b. GC-MS Conditions:

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl polysiloxane).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 200 °C (as low as feasible).

  • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

c. Data Analysis:

  • Identify the main peak corresponding to this compound and any impurity peaks.

  • Purity is estimated by the percentage area of the main peak relative to the total area of all peaks.

¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) can be used for purity assessment by integrating the signals of the analyte against a certified internal standard.[6]

a. Sample Preparation:

  • Accurately weigh about 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.

b. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).

c. Data Analysis:

  • Integrate a well-resolved signal of this compound (e.g., the methylene protons) and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / MW_standard) * (m_standard / m_sample) * Purity_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.

Titrimetric Analysis

This method determines the "acid chloride" content by reacting the sulfonyl chloride with a known excess of a nucleophile and back-titrating the excess. A simpler approach is to determine the hydrolyzable chloride.

a. Potentiometric Titration of Hydrolyzable Chloride:

  • Accurately weigh approximately 200 mg of the sample into a beaker.

  • Add 50 mL of a suitable solvent (e.g., 90% ethanol) and stir to dissolve.

  • Add a few drops of a dilute sodium hydroxide solution to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid and hydrochloric acid.

  • Titrate the resulting chloride ions with a standardized solution of silver nitrate (e.g., 0.1 M AgNO₃) using a silver electrode for potentiometric endpoint detection.[7]

b. Data Analysis:

  • Calculate the amount of chloride liberated and relate it to the initial mass of the sulfonyl chloride to determine the purity.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_initial Initial Synthesis cluster_screening Preliminary Purity Screening cluster_quant Quantitative Purity Determination cluster_final Final Assessment start Synthesized this compound tlc TLC Analysis start->tlc Quick Check nmr_qual Qualitative ¹H NMR start->nmr_qual Structural Confirmation hplc HPLC with Derivatization tlc->hplc If impurities detected nmr_qual->hplc gcms GC-MS Analysis nmr_qual->gcms qnmr Quantitative ¹H NMR nmr_qual->qnmr titration Titrimetric Analysis nmr_qual->titration report Purity Report & Certificate of Analysis hplc->report gcms->report qnmr->report titration->report

Caption: Workflow for purity assessment of this compound.

References

Comparative Kinetic Analysis of Nucleophilic Substitution on (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The nucleophilic substitution on sulfonyl chlorides, particularly arylsulfonyl chlorides, is a cornerstone of organic synthesis, pivotal in the formation of sulfonamides and sulfonate esters. The reaction mechanism is predominantly a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group in a single, concerted step.[1][2] The reactivity of the sulfonyl chloride is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, accelerating the rate of nucleophilic attack, whereas electron-donating groups have the opposite effect.[3]

Comparison of Reaction Rates: The Influence of Aromatic Substituents

To contextualize the predicted reactivity of (2,4-difluorophenyl)methanesulfonyl chloride, it is instructive to examine the solvolysis rates of various para-substituted benzenesulfonyl chlorides. The following table summarizes the first-order rate constants for the solvolysis of these compounds in 50% acetone/water at 25.0 °C.

Substituent (para-)Rate Constant (k) in min⁻¹Relative Rate
-OCH₃Value not availableSlower
-CH₃0.01060.73
-H0.01461.00
-BrValue not availableFaster
-NO₂ (meta-)0.0443.01
Data for p-methyl and m-nitro derivatives from solvolysis in 50% acetone/50% water (v/v) at 25.0 °C[4].

The data clearly demonstrates that electron-donating groups like methyl decrease the rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride, while electron-withdrawing groups like nitro significantly increase the rate.[4]

Predicted Reactivity of this compound

Fluorine, being a highly electronegative atom, acts as an electron-withdrawing group through the inductive effect (-I effect). In this compound, the two fluorine atoms at the ortho and para positions are expected to significantly increase the electrophilicity of the sulfonyl sulfur atom. This would make it more susceptible to nucleophilic attack compared to unsubstituted phenylmethanesulfonyl chloride.

CompoundPredicted Relative ReactivityRationale
p-Toluenesulfonyl chlorideSlowerThe methyl group is electron-donating, deactivating the sulfonyl chloride.
Benzenesulfonyl chlorideBaselineUnsubstituted reference compound.
This compound Significantly Faster The two fluorine atoms are strongly electron-withdrawing, increasing the electrophilicity of the sulfur atom.
p-Nitrobenzenesulfonyl chlorideVery FastThe nitro group is a very strong electron-withdrawing group, providing an upper reference for increased reactivity.

It is important to note that while the inductive effect of fluorine is strong, it can also exert a +M (mesomeric) effect, which is electron-donating. However, for halogens, the inductive effect generally outweighs the mesomeric effect, leading to an overall electron-withdrawing character. The presence of two fluorine atoms would amplify this effect, leading to a substantially higher reaction rate.

Experimental Workflow for Kinetic Studies

The following diagram illustrates a typical experimental workflow for determining the rate of solvolysis of a sulfonyl chloride.

G Experimental Workflow for Solvolysis Kinetics cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Solvent Solvent Preparation (e.g., 50% Acetone/Water) Mixing Rapid Mixing of Solutions in a Thermostatted Cell Solvent->Mixing Substrate Substrate Solution (e.g., this compound in Acetone) Substrate->Mixing Measurement Conductivity Measurement over Time Mixing->Measurement Plotting Plot ln(G∞ - Gt) vs. Time Measurement->Plotting Calculation Calculate First-Order Rate Constant (k) from the Slope Plotting->Calculation

Caption: Workflow for a typical kinetic study of sulfonyl chloride solvolysis.

Detailed Experimental Protocol: Conductimetric Method

The kinetic data for the solvolysis of sulfonyl chlorides is often obtained using the conductimetric method, which is well-suited for reactions that produce ions.[5]

1. Materials and Reagents:

  • This compound

  • High-purity acetone

  • Deionized water

  • Conductivity meter and cell

  • Thermostatted water bath

2. Procedure:

  • Prepare a stock solution of the desired solvent mixture (e.g., 50% v/v acetone-water).

  • Prepare a dilute stock solution of this compound in the organic co-solvent (e.g., acetone).

  • Equilibrate both the solvent mixture and the substrate solution to the desired reaction temperature in the thermostatted water bath (e.g., 25.0 ± 0.1 °C).

  • Calibrate the conductivity meter.

  • Initiate the reaction by rapidly injecting a small, known volume of the substrate solution into the thermostatted solvent mixture within the conductivity cell, ensuring thorough mixing.

  • Record the conductivity of the solution at regular time intervals until the reading becomes stable (infinity reading, G∞).

  • The first-order rate constant (k) is determined from the slope of a plot of ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t.

Signaling Pathway of Nucleophilic Attack

The following diagram illustrates the SN2 mechanism for the nucleophilic substitution on a sulfonyl chloride.

SN2_Mechanism SN2 Mechanism for Nucleophilic Substitution Reactants Nu:⁻ + R-SO₂-Cl Nucleophile + Sulfonyl Chloride TS {[Nu---SO₂(R)---Cl]⁻} | {Trigonal Bipyramidal Transition State} Reactants->TS Attack Products Nu-SO₂-R + Cl⁻ Sulfonated Product + Chloride Ion TS->Products Departure of Leaving Group

Caption: The concerted SN2 mechanism of nucleophilic substitution on a sulfonyl chloride.

Conclusion

Based on the established electronic effects of substituents on the reactivity of arylsulfonyl chlorides, it is predicted that this compound will exhibit a significantly enhanced rate of nucleophilic substitution compared to its non-fluorinated counterpart. The strong inductive electron-withdrawing effect of the two fluorine atoms increases the electrophilicity of the sulfur atom, making it a more potent electrophile. For researchers and professionals in drug development, this implies that reactions involving this compound may proceed under milder conditions or require shorter reaction times compared to less activated sulfonyl chlorides. The experimental protocols outlined provide a framework for quantitatively determining the precise reactivity of this compound and validating these predictions.

References

A Comparative Guide to the Metabolic Stability of Drug Candidates Derived from Different Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. For compounds synthesized using sulfonyl chlorides, the structure of this precursor can significantly influence the metabolic fate of the resulting sulfonamide. This guide provides an objective comparison of the metabolic stability of drug candidates derived from various sulfonyl chlorides, supported by experimental data, to aid in the selection of more robust drug candidates early in the discovery process.

Introduction to Metabolic Stability and the Role of Sulfonyl Chlorides

Metabolic stability refers to a drug's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action and a more predictable pharmacokinetic profile. Conversely, a compound with low metabolic stability is rapidly metabolized, which can result in poor bioavailability and the formation of potentially toxic metabolites.[2]

Sulfonamides are a common functional group in a wide range of pharmaceuticals, including diuretics, anti-inflammatory agents, and anti-cancer drugs.[3][4] These compounds are typically synthesized through the reaction of a sulfonyl chloride with an amine. The chemical properties of the sulfonyl chloride precursor, particularly the nature of the group attached to the sulfonyl moiety, can have a profound impact on the metabolic stability of the final drug molecule.[5][6] Factors such as the electronic properties and steric hindrance of the sulfonyl chloride-derived fragment can influence its interaction with metabolizing enzymes.[6]

Comparative Analysis of Metabolic Stability

The metabolic stability of a drug candidate is typically assessed in vitro using liver microsomes or hepatocytes.[7][8] These systems contain the key enzymes responsible for drug metabolism, most notably the cytochrome P450 (CYP) family.[9][10][11] The primary parameters used to quantify metabolic stability are the half-life (t½) and the intrinsic clearance (CLint).[1][8][12] A longer half-life and a lower intrinsic clearance are generally indicative of greater metabolic stability.[13][14]

This section presents a comparative analysis of the in vitro metabolic stability of representative drug candidates derived from different classes of sulfonyl chlorides: simple aromatic, substituted aromatic, and heterocyclic sulfonyl chlorides.

Table 1: In Vitro Metabolic Stability of Drug Candidates in Human Liver Microsomes (HLM)
Drug Candidate (Precursor Sulfonyl Chloride)Therapeutic ClassHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzyme(s)
Simple Aromatic Sulfonyl Chlorides
Tolbutamide (p-Toluenesulfonyl chloride)Antidiabetic>60LowCYP2C9
Substituted Aromatic Sulfonyl Chlorides
Furosemide (4-Chloro-5-sulfamoyl-2-aminobenzoic acid derived sulfonyl chloride)Diuretic--Glucuronidation
Bumetanide (3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derived sulfonyl chloride)Diuretic--Oxidation of butyl side chain
Celecoxib (p-Toluenesulfonyl chloride with modifications)Anti-inflammatory--CYP2C9, CYP3A4
Heterocyclic Sulfonyl Chlorides
Compound 34 (2-Alkylthio-4-chloro-benzenesulfonyl chloride derivative)Anticancer38.5Moderate-

Key Factors Influencing Metabolic Stability of Sulfonamides

The structure of the sulfonyl chloride precursor influences the metabolic stability of the resulting drug candidate in several ways:

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring of the sulfonyl chloride can alter the electron density of the sulfonamide bond, potentially affecting its susceptibility to enzymatic cleavage.[15]

  • Steric Hindrance: Bulky groups near the sulfonamide linkage, introduced from the sulfonyl chloride, can sterically hinder the approach of metabolizing enzymes, thereby increasing metabolic stability.

  • Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the sulfonyl chloride-derived fragment, plays a role in its interaction with the active sites of metabolizing enzymes. A complex nonlinear relationship often exists between lipophilicity and clearance.[5]

  • Site of Metabolism: The sulfonyl chloride-derived portion of the molecule can itself be a primary site of metabolism. For example, aromatic rings can undergo hydroxylation, and alkyl groups can be oxidized.[16]

Metabolic Pathways of Sulfonamide-Containing Drugs

The primary routes of metabolism for sulfonamide-containing drugs are Phase I oxidation reactions, catalyzed by cytochrome P450 enzymes, and Phase II conjugation reactions.

Cytochrome P450-Mediated Metabolism

The CYP2C9 isozyme is a major enzyme involved in the metabolism of many sulfonamide drugs, including celecoxib and tolbutamide.[2][9] Genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual variability in the clearance of these drugs.[10][11] Other CYP isoforms, such as CYP3A4, can also contribute to the metabolism of certain sulfonamides.[2]

The following diagram illustrates the general workflow for identifying the CYP enzymes responsible for the metabolism of a drug candidate.

cluster_workflow CYP Reaction Phenotyping Workflow A Incubate drug candidate with human liver microsomes and a panel of specific CYP inhibitors B Analyze the formation of metabolites using LC-MS/MS A->B C Compare metabolite formation in the presence and absence of each inhibitor B->C D Significant reduction in metabolite formation with a specific inhibitor indicates the involvement of that CYP isoform C->D cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare reaction mixture: Test compound, liver microsomes, buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Incubate at 37°C C->D E Sample at multiple time points D->E F Quench reaction and precipitate protein E->F G Analyze supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

References

Cost-Effectiveness in Large-Scale Synthesis: A Comparative Guide to (2,4-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of (2,4-difluorophenyl)methanesulfonyl chloride in Industrial Synthesis.

This compound stands as a critical intermediate in the synthesis of numerous high-value pharmaceuticals, prized for the unique physicochemical properties the difluorophenyl moiety imparts to the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the cost-effectiveness of utilizing this compound in large-scale synthesis against common alternatives. The evaluation is supported by available experimental data and established synthetic protocols, offering a framework for informed decision-making in process development and manufacturing.

Comparative Analysis of Sulfonylating Agents

The selection of a sulfonating agent in large-scale synthesis is a multifactorial decision, balancing cost, reactivity, yield, purity, and safety. Here, we compare this compound with two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).

FeatureThis compoundp-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Primary Application Introduction of the (2,4-difluorophenyl)methylsulfonyl group, often a key pharmacophore in modern drugs.Introduction of the tosyl protecting group or as a reactive sulfonate.Introduction of the mesyl group, a common leaving group or for forming methanesulfonates.
Typical Large-Scale Yield 85-95% (estimated from related processes)>95%>95%
Typical Purity (Industrial Grade) >98%>99%>99.5%[1]
Indicative Bulk Price (per kg) High (Specialty Chemical)Low to ModerateLow
Key Advantages Imparts unique electronic properties and metabolic stability to the final molecule.Low cost, high availability, well-established reactivity.Very low cost, high reactivity, simple workup.
Key Disadvantages Higher cost of starting materials and synthesis.Can be sterically hindering; tosyl group removal may require harsh conditions.Less complex structurally; may not be suitable for intricate molecular designs requiring specific phenyl interactions.

Experimental Protocols for Sulfonyl Chloride Synthesis

The large-scale synthesis of sulfonyl chlorides typically employs robust and scalable methodologies. Below are representative protocols for the synthesis of the compared agents.

Synthesis of this compound

A common industrial route involves the chlorination of the corresponding sulfonic acid.

Reaction: (2,4-difluorophenyl)methanesulfonic acid + Thionyl chloride → this compound + SO₂ + HCl

Protocol:

  • To a solution of (2,4-difluorophenyl)methanesulfonic acid in a suitable inert solvent (e.g., toluene), a catalytic amount of N,N-dimethylformamide (DMF) is added.

  • Thionyl chloride (1.2-1.5 equivalents) is added dropwise at a controlled temperature (typically 20-30°C).

  • The reaction mixture is heated to 60-70°C and stirred until the reaction is complete, as monitored by HPLC.

  • Excess thionyl chloride and solvent are removed by distillation under reduced pressure.

  • The crude product is then purified by vacuum distillation or recrystallization to yield this compound as a solid.[2]

Synthesis of p-Toluenesulfonyl chloride (TsCl)

The industrial production of TsCl is often achieved through the chlorosulfonation of toluene.

Reaction: Toluene + Chlorosulfonic acid → p-Toluenesulfonyl chloride + H₂O

Protocol:

  • Toluene is slowly added to an excess of chlorosulfonic acid at a low temperature (0-10°C) with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

  • The precipitated crude p-toluenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.[3][4]

Synthesis of Methanesulfonyl chloride (MsCl)

One of the common industrial methods for MsCl synthesis is the reaction of methanesulfonic acid with thionyl chloride.

Reaction: Methanesulfonic acid + Thionyl chloride → Methanesulfonyl chloride + SO₂ + HCl

Protocol:

  • Methanesulfonic acid is heated to approximately 95°C.

  • Thionyl chloride (1.3-2.0 equivalents) is added gradually over several hours while maintaining the temperature.

  • The reaction is continued at this temperature until the evolution of gases ceases.

  • The product, methanesulfonyl chloride, is then isolated and purified by fractional distillation under reduced pressure.[5]

Signaling Pathways and Experimental Workflows

This compound is a key building block for several important pharmaceuticals. The diagrams below illustrate the mechanism of action of drugs synthesized using this intermediate and a typical experimental workflow for its synthesis.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_drug Mechanism of Dolutegravir Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration HIV Integrase Integrase Integrase Provirus Provirus Integration->Provirus Dolutegravir Dolutegravir Inhibition Inhibition of Strand Transfer Dolutegravir->Inhibition Inhibition->Integration

Caption: HIV Integrase Strand Transfer Inhibition by Dolutegravir.[6][7][8][9][10][11][12][13]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Squalene epoxidase Squalene epoxidase Squalene->Squalene epoxidase Lanosterol Lanosterol Squalene epoxidase->Lanosterol 14-alpha-demethylase\n(CYP51) 14-alpha-demethylase (CYP51) Lanosterol->14-alpha-demethylase\n(CYP51) Ergosterol Precursors Ergosterol Precursors 14-alpha-demethylase\n(CYP51)->Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Voriconazole Voriconazole Voriconazole->14-alpha-demethylase\n(CYP51) Inhibition

Caption: Inhibition of Fungal Ergosterol Biosynthesis by Voriconazole.[14][15][16][17][18][19][20][21][22][23]

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Selective Inhibition

Caption: Selective COX-2 Inhibition by Celecoxib.[24][25][26][27][28]

Sulfonyl_Chloride_Synthesis_Workflow cluster_synthesis Large-Scale Synthesis cluster_purification Purification Starting Material\n(e.g., Aryl Sulfonic Acid) Starting Material (e.g., Aryl Sulfonic Acid) Reactor Reactor Starting Material\n(e.g., Aryl Sulfonic Acid)->Reactor Chlorinating Agent\n(e.g., Thionyl Chloride) Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating Agent\n(e.g., Thionyl Chloride)->Reactor Reaction Mixture Reaction Mixture Reactor->Reaction Mixture Quenching/Workup Quenching/Workup Reaction Mixture->Quenching/Workup Crude Product Crude Product Quenching/Workup->Crude Product Distillation/Recrystallization Distillation/Recrystallization Crude Product->Distillation/Recrystallization Pure Sulfonyl Chloride Pure Sulfonyl Chloride Distillation/Recrystallization->Pure Sulfonyl Chloride QC Analysis (HPLC, GC) QC Analysis (HPLC, GC) Pure Sulfonyl Chloride->QC Analysis (HPLC, GC)

Caption: General Experimental Workflow for Sulfonyl Chloride Synthesis.

Conclusion

The choice of this compound in large-scale synthesis is driven by the desired pharmacological profile of the target molecule. While alternatives like p-toluenesulfonyl chloride and methanesulfonyl chloride offer significant cost advantages, they cannot replicate the specific structural and electronic contributions of the (2,4-difluorophenyl)methylsulfonyl moiety. For the synthesis of advanced pharmaceuticals where this specific group is essential for efficacy, the higher cost of the intermediate is justified by the value of the final product. Process optimization, including the potential implementation of continuous flow technologies, can help to mitigate the costs associated with the synthesis of this specialty reagent. The detailed experimental protocols and an understanding of the downstream biological targets provide a comprehensive framework for researchers and drug development professionals to make strategic decisions in their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of (2,4-difluorophenyl)methanesulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like (2,4-difluorophenyl)methanesulfonyl chloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established procedures for sulfonyl chlorides and other reactive acyl halides.

This compound is a water-reactive, corrosive compound. Like other sulfonyl chlorides, it reacts with water and other nucleophiles.[1][2] This reactivity necessitates careful handling and specific disposal procedures to mitigate potential hazards. The primary risk during disposal is its exothermic reaction with water, which produces corrosive byproducts, including hydrochloric acid.[1][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All operations should be conducted within a certified chemical fume hood to prevent the inhalation of corrosive vapors.[4][5]

Quantitative Data Summary

The following table summarizes the key hazards associated with sulfonyl chlorides, the chemical class to which this compound belongs.

Hazard CategoryDescriptionSource
Reactivity Reacts with water, alcohols, amines, and strong bases. The reaction with water can be violent and produces corrosive hydrogen halide gases.[6]
Toxicity Toxic, corrosive, and acts as a lachrymator (causes tearing). Fumes are a serious inhalation hazard.[3]
Health Effects Causes severe skin burns and eye damage. May cause respiratory irritation.[5]
Environmental Discharge into the environment must be avoided as the product and its breakdown products are hazardous.[7]

Disposal Protocols

The appropriate disposal method for this compound depends on the quantity of the waste. Bulk quantities should be disposed of as hazardous waste without treatment, while small, residual amounts can be neutralized before disposal.[8]

Protocol 1: Disposal of Bulk Quantities

Bulk quantities of this compound must be treated as hazardous waste.

Methodology:

  • Containerization: Ensure the chemical is in its original, tightly sealed container or a compatible, properly labeled hazardous waste container.[8]

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound," and hazard symbols for "Corrosive" and "Water-Reactive."[8]

  • Waste Segregation: This compound is a halogenated organic substance and should be segregated with other halogenated organic waste. Do not mix with non-halogenated waste.[8][9]

  • Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[10][11]

Protocol 2: Neutralization of Small, Residual Quantities

This procedure is suitable for quenching residual amounts of the chemical in laboratory glassware.

Materials:

  • Large beaker (at least 10 times the volume of the solution to be neutralized)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1-2 M sodium hydroxide (NaOH) solution[8]

  • pH paper or pH meter

Methodology:

  • Preparation: In a chemical fume hood, place the large beaker containing the saturated sodium bicarbonate or sodium hydroxide solution in an ice bath on a stir plate. Begin vigorous stirring. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[8]

  • Slow Addition: Using a dropping funnel or pipette, add the this compound solution to the cold, stirred basic solution dropwise and at a slow, controlled rate.[4]

    • CAUTION: The reaction is exothermic and will produce gas (carbon dioxide if using bicarbonate).[8] A rapid addition can lead to excessive foaming, a dangerous temperature increase, and overflow.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction goes to completion.[8]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base until the desired pH is reached.[8][12]

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[8]

Spill Management

In the event of a small spill, immediate and appropriate action is critical.

  • Evacuate: Clear all non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the fume hood is operational to manage vapors.[8]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[4]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[8]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: (2,4-difluorophenyl)methanesulfonyl Chloride Waste assess_quantity Assess Quantity start->assess_quantity bulk_disposal Bulk Quantity (> small residual amount) assess_quantity->bulk_disposal Bulk neutralization Small Residual Quantity (e.g., in glassware) assess_quantity->neutralization Residual package_label Package in a sealed, compatible container. Label as 'Halogenated Organic Waste', 'Corrosive', and 'Water-Reactive'. bulk_disposal->package_label prepare_base Prepare a cold, stirred solution of saturated NaHCO3 or 1-2M NaOH in an ice bath inside a fume hood. neutralization->prepare_base professional_disposal Arrange for disposal by a licensed waste management service. package_label->professional_disposal end End professional_disposal->end slow_addition Slowly add the sulfonyl chloride to the basic solution with vigorous stirring. prepare_base->slow_addition monitor_reaction Continue stirring for 30-60 minutes after addition is complete. slow_addition->monitor_reaction check_ph Verify pH is between 7 and 9. monitor_reaction->check_ph adjust_ph Add more base if acidic. check_ph->adjust_ph No (Acidic) aqueous_waste Transfer to 'Aqueous Hazardous Waste' container. check_ph->aqueous_waste Yes adjust_ph->check_ph aqueous_waste->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling (2,4-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (2,4-difluorophenyl)methanesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

This compound is a corrosive and irritating compound that requires careful handling in a controlled laboratory environment. [1][2] It can cause severe skin burns and eye damage.[2] Proper personal protective equipment (PPE) and adherence to the outlined procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryItemSpecification/Standard
Eye and Face Safety GogglesTight-sealing, chemical splash goggles.
Face ShieldTo be worn in addition to goggles, especially when handling larger quantities or during vigorous reactions.
Hand GlovesChemical-resistant gloves (e.g., nitrile rubber).
Body Laboratory CoatStandard laboratory coat.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3]
Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.[4][5]

  • Preparation : Ensure the work area within the fume hood is clean, dry, and free of incompatible materials.[4] Assemble all necessary glassware and equipment, ensuring it is dry to prevent reaction with the sulfonyl chloride.

  • Personal Protective Equipment : Don all required PPE as detailed in the table above before handling the chemical.

  • Dispensing : Carefully uncap the reagent bottle. Use clean, dry syringes or cannulas for transferring the liquid. If it is a solid, use a clean, dry spatula. Avoid creating dust or splashes.

  • Reaction Setup : If used in a reaction, add the this compound slowly and in a controlled manner to the reaction vessel. Be aware that reactions involving sulfonyl chlorides can be exothermic.

  • Post-Handling : Tightly seal the reagent bottle immediately after use. Clean any contaminated glassware and equipment promptly, following the disposal plan below for residues.

  • Decontamination : Wash hands and any potentially exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan: Step-by-Step Waste Management

Bulk quantities of this compound must be disposed of as hazardous waste without neutralization.[6] Small residual amounts, such as those from cleaning glassware, can be neutralized before disposal.[6]

Neutralization of Small Quantities:

  • Preparation : In a fume hood, prepare a large beaker containing a stirred, cold solution of saturated sodium bicarbonate.[6]

  • Slow Addition : Carefully and slowly add the residual sulfonyl chloride solution to the basic solution in a dropwise manner.[6] This reaction is exothermic and will produce gas, so controlled addition is crucial to prevent foaming and overflow.[6]

  • Reaction Completion : Continue stirring the mixture for at least 30-60 minutes after the addition is complete to ensure full neutralization.[6]

  • pH Verification : Check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[6] If it remains acidic, add more sodium bicarbonate solution.[6]

  • Final Disposal : The neutralized aqueous solution can then be transferred to a designated "Aqueous Hazardous Waste" container.[6]

Disposal of Bulk Quantities and Contaminated Materials:

  • Segregation : Collect unreacted this compound and any materials used to clean up spills (e.g., absorbent material) in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.[6]

  • Labeling : Ensure the waste container is clearly labeled with the full chemical name and associated hazards (Corrosive, Water-Reactive).[6]

  • Storage : Store the sealed waste container in a designated hazardous waste storage area, awaiting professional disposal.

Emergency Procedures: Spills

In the event of a small spill within a fume hood:

  • Containment : Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4][5] Do not use combustible materials or water.[4][7]

  • Collection : Carefully scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Inform the laboratory supervisor of the spill.

For larger spills, evacuate the area and follow institutional emergency procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Dry Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe dispense Dispense Reagent Carefully don_ppe->dispense reaction Controlled Addition to Reaction dispense->reaction bulk_waste Collect Bulk Waste dispense->bulk_waste seal Tightly Seal Container reaction->seal decontaminate Decontaminate Glassware & Work Area seal->decontaminate wash Wash Hands Thoroughly decontaminate->wash neutralize Neutralize Small Residues decontaminate->neutralize

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.